(Z)-Rilpivirine-d4
Beschreibung
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Eigenschaften
Molekularformel |
C22H18N6 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
4-[[4-[4-[(Z)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]-2,3,5,6-tetradeuteriobenzonitrile |
InChI |
InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3-/i5D,6D,7D,8D |
InChI-Schlüssel |
YIBOMRUWOWDFLG-ONOJOEKRSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(Z)-Rilpivirine-d4 chemical properties and structure
An In-depth Technical Guide on (Z)-Rilpivirine-d4: Chemical Properties and Structure
Introduction
This compound is the deuterated Z-isomer of Rilpivirine (B1684574), a non-nucleoside reverse transcriptase inhibitor (NNRTI). While the (E)-isomer of Rilpivirine is an approved antiretroviral drug for the treatment of HIV-1 infection, the (Z)-isomer is typically considered an impurity.[1][2][3] The deuterated form, this compound, serves as an important analytical standard for use in pharmacokinetic studies and for the accurate quantification of the (Z)-Rilpivirine isomer in bulk drug substances and pharmaceutical formulations, often employing techniques like ultra-high-performance liquid chromatography (UHPLC).
Chemical Properties and Structure
This compound is a structural analogue of Rilpivirine, distinguished by the cis-configuration of the cyanoethenyl group and the presence of four deuterium (B1214612) atoms on one of the phenyl rings. This isotopic labeling makes it a suitable internal standard for mass spectrometry-based analytical methods.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₂H₁₄D₄N₆ | [4] |
| Molecular Weight | 370.44 g/mol | [4] |
| CAS Number | Not Available | [4] |
| Physical Appearance | White to yellow solid (for Rilpivirine-d6) | [5] |
| Solubility | Slightly soluble in DMSO and Ethyl Acetate (heated) (for Rilpivirine-d6) | [5] |
Note: Physical appearance and solubility data are for a related deuterated compound, Rilpivirine-d6, and are likely similar for this compound.
Chemical Structure
The structure of this compound features a central pyrimidine (B1678525) ring connected to a deuterated 4-cyanophenyl group and a 4-((Z)-2-cyanoethenyl)-2,6-dimethylphenyl group. The "Z" designation indicates that the higher priority substituents on either side of the carbon-carbon double bond of the ethenyl group are on the same side.
Mechanism of Action of Rilpivirine
Rilpivirine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[6][7] It binds to an allosteric hydrophobic pocket near the active site of the enzyme.[6] This binding induces a conformational change in the reverse transcriptase, which inhibits its function and blocks the conversion of viral RNA into DNA, thereby halting the viral replication cycle.[6][7] The flexibility of the Rilpivirine molecule allows it to adapt to the binding pocket, which contributes to its high potency and reduced susceptibility to resistance mutations compared to other NNRTIs.[8]
Experimental Protocols
Synthesis of (Z)-Rilpivirine
The synthesis of Rilpivirine typically involves the condensation of two key intermediates: (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.[2][9] This reaction often yields a mixture of (E) and (Z) isomers. The (Z)-isomer is generally formed as a minor product.[2] Forced degradation studies, such as through alkaline hydrolysis or photodegradation, can also lead to the formation of the (Z)-isomer from the (E)-isomer.[4][10]
General Synthetic Step for Rilpivirine Isomers:
-
Reaction Setup: A mixture of (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile is prepared in a suitable solvent, such as acetonitrile (B52724).
-
Reaction Conditions: The reaction mixture is heated under reflux. Some methods have explored microwave irradiation to reduce the reaction time from many hours to around 90 minutes.[9]
-
Product Mixture: The reaction produces a mixture of (E)-Rilpivirine and (Z)-Rilpivirine. The proportion of the Z-isomer can vary depending on the reaction conditions.
-
Purification: The isomers are then separated and purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Analytical Method for the Quantification of (E) and (Z) Isomers
A validated reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC) method is crucial for the simultaneous separation and quantification of (E) and (Z)-Rilpivirine.[4]
Table 2: UHPLC Method Parameters for Rilpivirine Isomer Separation
| Parameter | Condition |
| Column | Waters Acquity ethylene (B1197577) bridged hybrid Shield RP18 (150 × 2.1 mm, 1.7 μm) |
| Column Temperature | 35.0°C |
| Mobile Phase | Gradient elution of acetonitrile and 0.05% formic acid in 10 mM ammonium (B1175870) formate |
| Flow Rate | 0.30 ml/min |
| Detection | Photo-diode array (PDA) detector and/or Mass Spectrometer |
Detailed Protocol for UHPLC Analysis:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound as an internal standard.
-
Prepare calibration standards containing known concentrations of (E)-Rilpivirine and (Z)-Rilpivirine.
-
Dissolve the bulk drug substance or tablet formulation in a suitable diluent to achieve a concentration within the calibration range.
-
-
Chromatographic Run:
-
Equilibrate the UHPLC system with the initial mobile phase composition.
-
Inject the prepared sample onto the column.
-
Run the gradient elution program to separate the isomers and other related substances.
-
-
Data Acquisition and Analysis:
-
Monitor the eluent using a PDA detector at an appropriate wavelength and/or a mass spectrometer.
-
Identify the peaks for (E)-Rilpivirine and (Z)-Rilpivirine based on their retention times compared to the standards.
-
Quantify the amount of each isomer by integrating the peak areas and comparing them against the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. Rilpivirine - BioPharma Notes [biopharmanotes.com]
- 7. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The development of an effective synthetic route of rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
(Z)-Rilpivirine-d4 synthesis and characterization methods
An In-depth Technical Guide to the Synthesis and Characterization of (Z)-Rilpivirine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilpivirine is a highly potent second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] It belongs to the diarylpyrimidine (DAPY) class of antiretrovirals.[3] The active therapeutic agent is the (E)-isomer, while the (Z)-isomer is considered a related impurity.[4][5]
Deuterium-labeled analogues of active pharmaceutical ingredients (APIs), such as this compound, are critical tools in drug development. They serve as ideal internal standards for quantitative bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to their similar physicochemical properties to the analyte but distinct mass.[6] This allows for precise quantification in complex biological matrices by correcting for variability during sample preparation and analysis.[6] This guide provides a comprehensive overview of the synthesis and characterization of this compound.
Synthesis of this compound
While the exact commercial synthesis protocol for this compound is typically proprietary, a plausible and efficient synthetic route can be devised based on established methods for Rilpivirine synthesis and common deuteration techniques.[6][7] The overall strategy involves the synthesis of a deuterated key intermediate, 4-amino-benzonitrile-d4, followed by its coupling with a pyrimidine (B1678525) core and subsequent reaction with the (Z)-isomer of the cyanoethenyl-dimethylphenyl fragment.
The general synthesis is a multi-step process:
-
Deuteration of a Precursor: Synthesis of 4-aminobenzonitrile-d4.
-
Formation of Intermediate A: Synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile-d4.
-
Final Coupling Reaction: Coupling Intermediate A with (Z)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile to yield the final product.
References
- 1. Atropisomerism in Rilpivirine hydrochloride: Spectroscopic characterization of Rilpivirine and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20140024836A1 - Methods for the synthesis of deuterated vinyl pyridine monomers - Google Patents [patents.google.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. JP6191325B2 - Method for deuteration of aromatic compounds - Google Patents [patents.google.com]
A Technical Guide to the Mechanism of Action of (Z)-Rilpivirine-d4 as an Internal Standard in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of (Z)-Rilpivirine-d4's function as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. While the parent compound, Rilpivirine (B1684574), is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1, its deuterated analog serves a critical analytical role. Its mechanism of action is not pharmacological but rather metrological; it provides a basis for reliable and accurate quantification of Rilpivirine in complex biological matrices. This document details the foundational principles of SIL-IS, presents key quantitative performance data, outlines detailed experimental protocols, and illustrates the core concepts through logical and workflow diagrams.
Introduction: The Gold Standard of Bioanalytical Quantification
In drug development, particularly in pharmacokinetic and toxicokinetic studies, the accurate measurement of a drug's concentration in biological fluids is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technology for this purpose due to its high sensitivity and specificity.[1] However, the analytical process is susceptible to variations arising from sample preparation, instrument performance, and matrix effects.[2]
To correct for this variability, an internal standard (IS) is employed.[3] The ideal IS is a compound that behaves identically to the analyte of interest throughout the entire analytical procedure but is distinguishable by the detector.[4] Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte.[2][4] The substitution of hydrogen atoms with deuterium (B1214612) results in a mass shift detectable by the mass spectrometer without significantly altering chemical properties like extraction efficiency, chromatographic retention time, and ionization response.[3]
Pharmacological Context: The Mechanism of Action of Rilpivirine
Before delving into its analytical function, it is crucial to understand the therapeutic role of Rilpivirine. Rilpivirine is a second-generation NNRTI used in the treatment of HIV-1 infections.[5][6] Its mechanism involves binding to an allosteric, non-active site on the HIV-1 reverse transcriptase enzyme.[5][7] This binding induces a conformational change in the enzyme, inhibiting its ability to convert viral RNA into DNA, a critical step in the viral replication cycle.[7][8] This targeted action halts viral proliferation, reducing the patient's viral load.[5][8]
Caption: Pharmacological mechanism of Rilpivirine as an NNRTI.
Analytical Mechanism of Action: How this compound Functions as an Internal Standard
The "mechanism of action" of this compound is its ability to perfectly track the analyte, (Z)-Rilpivirine, through every stage of an LC-MS/MS workflow. By adding a known, fixed amount of the deuterated standard to every sample (including calibrators, quality controls, and unknown study samples) at the beginning of the process, it experiences the same procedural losses and ionization variations as the analyte.[9]
Because the analyte and the IS are chemically homologous, they will:
-
Co-extract during sample preparation (e.g., protein precipitation or liquid-liquid extraction) with the same efficiency.
-
Co-elute during chromatographic separation.[3]
-
Experience identical ionization suppression or enhancement (matrix effects) in the mass spectrometer's ion source.[1]
The mass spectrometer detects the analyte and the IS at different mass-to-charge ratios (m/z). The final quantification is based on the ratio of the analyte's peak area to the IS's peak area. Since any variability affects both compounds proportionally, the ratio remains constant and directly correlates to the analyte's initial concentration. This ratiometric measurement effectively cancels out analytical error, leading to high precision and accuracy.[1]
Caption: The logical principle of internal standard correction.
Quantitative Performance Data
The use of a deuterated internal standard significantly enhances the performance and robustness of a bioanalytical method. The tables below summarize typical quantitative data for the analysis of Rilpivirine using a deuterated analog (Rilpivirine-d6) as the internal standard, which is directly comparable to the performance expected from Rilpivirine-d4.[10]
Table 1: Representative Mass Spectrometric Parameters
| Parameter | (Z)-Rilpivirine (Analyte) | (Z)-Rilpivirine-d6 (Internal Standard) |
|---|---|---|
| Precursor Ion (m/z) | 367.1 | 373.2 |
| Product Ion (m/z) | 128.0 | 134.2 |
| Ionization Mode | Positive Ionization | Positive Ionization |
Data sourced from a study using Rilpivirine-d6, which demonstrates the principle applicable to any deuterated Rilpivirine IS.[10]
Table 2: Typical Bioanalytical Method Validation Data
| Validation Parameter | Performance Metric | Result |
|---|---|---|
| Linearity Range | Concentration | 0.5 - 200 ng/mL[10] |
| Extraction Recovery | Mean % Recovery (Analyte) | 94.9%[10] |
| Mean % Recovery (IS) | 99.9%[10] | |
| Matrix Effect | IS-Normalized Matrix Factor | 0.98 - 1.02[10] |
| Precision (CV%) | Intra-assay | ≤ 15% |
| Inter-assay | ≤ 15% | |
| Accuracy (% Bias) | Within-run | ± 15% of nominal |
| Between-run | ± 15% of nominal |
General acceptance criteria as per FDA/ICH guidelines.[9] Specific rilpivirine assay results fall within these ranges.[10]
Experimental Protocols
The successful implementation of this compound as an internal standard requires validated and well-documented experimental procedures. Below are representative protocols for sample preparation and analysis.
Bioanalytical Workflow Overview
The overall process involves adding the internal standard, preparing the sample to remove interferences, separating the analyte from other components, and detecting both the analyte and the internal standard.
Caption: A typical bioanalytical workflow using an internal standard.
Protocol 1: Sample Preparation by Protein Precipitation (PPT)
This method is rapid and effective for removing the majority of proteins from plasma or serum samples.[4]
-
Pipette 100 µL of the biological sample (calibrator, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (at a fixed, known concentration). Vortex briefly.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to induce protein precipitation.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)
This method offers a cleaner extraction and can improve sensitivity.[10]
-
Pipette 50 µL of the plasma sample into a microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution.
-
Add an appropriate volume of an immiscible organic solvent (e.g., a mixture of methyl-tert-butyl ether and diethyl ether).
-
Vortex vigorously for several minutes to ensure thorough mixing and extraction of the analyte and IS into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solution for injection.
Representative LC-MS/MS Conditions
These parameters are based on a validated method for Rilpivirine and serve as a strong starting point.[10]
-
LC Column: C18 analytical column (e.g., Gemini C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.8 mL/min (example).
-
Gradient: Isocratic or gradient elution optimized to achieve separation from matrix components and a short run time (e.g., ~2.2 minutes).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Polarity: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: As listed in Table 1.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Rilpivirine in complex biological matrices. Its mechanism of action as an internal standard is rooted in its chemical and physical similarity to the unlabeled analyte, allowing it to compensate for variations inherent in the bioanalytical process. By leveraging the principles of stable isotope dilution and ratiometric analysis via LC-MS/MS, researchers and drug development professionals can generate high-quality, reliable data essential for regulatory submissions and the advancement of clinical pharmacology.[4][9] The robust performance metrics and validated protocols associated with its use underscore its status as the gold standard for the bioanalysis of Rilpivirine.
References
- 1. texilajournal.com [texilajournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rilpivirine: a new non-nucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]
- 8. What is Rilpivirine Hydrochloride used for? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Kinetic Isotope Effect of Deuterated Rilpivirine: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the scientific principles and potential therapeutic benefits of applying the kinetic isotope effect (KIE) to the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine. By strategically replacing hydrogen atoms with their heavier, stable isotope deuterium (B1214612), it is possible to favorably alter the drug's metabolic profile, potentially leading to improved pharmacokinetic properties and a more robust treatment option for individuals with HIV-1.
Introduction: The Rationale for Deuterating Rilpivirine
Rilpivirine is a potent NNRTI with established efficacy in the treatment of HIV-1 infection.[1] However, like many pharmaceuticals, its therapeutic window and dosing frequency are largely dictated by its rate of metabolism. The primary route of Rilpivirine metabolism is oxidation by the cytochrome P450 enzyme CYP3A4, which is abundant in the liver.[1][2] This metabolic process primarily involves the hydroxylation of the 2,6-dimethylphenyl ring and its associated methyl groups.[1]
The strategic substitution of hydrogen with deuterium at these metabolically vulnerable sites can significantly slow down the rate of metabolism. This phenomenon, known as the kinetic isotope effect, arises from the fact that a carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.[1] For enzymatic reactions where C-H bond cleavage is the rate-determining step, this subtle change can have a profound impact on the drug's pharmacokinetic profile.
The primary goals of deuterating Rilpivirine are:
-
To decrease the rate of metabolic clearance.
-
To increase the drug's biological half-life (t½).
-
To enhance total drug exposure (Area Under the Curve, AUC).
-
To potentially reduce dosing frequency, thereby improving patient adherence.
-
To minimize the formation of specific metabolites, which could mitigate potential metabolite-associated toxicities.
Quantitative Analysis of the Kinetic Isotope Effect
While specific clinical data for deuterated Rilpivirine is not yet publicly available, the well-documented effects of deuteration on other drugs serve as a strong indicator of its potential. For instance, preclinical studies on a deuterated analog of ivacaftor (B1684365), a drug for cystic fibrosis, demonstrate the typical pharmacokinetic improvements that can be expected.
| Parameter | Species | Ivacaftor | Deuterated Ivacaftor (Illustrative) |
| Half-life (t½) | Rat | 4.8 hours | 9.2 hours |
| Clearance (CL) | Rat | 3.5 L/h/kg | 1.8 L/h/kg |
| AUC | Rat | 12,300 ng·h/mL | 25,100 ng·h/mL |
Table 1: Illustrative preclinical pharmacokinetic data comparing a standard drug with its deuterated analog. The data presented here is adapted from studies on a deuterated version of ivacaftor and serves as a conceptual model for the anticipated effects on Rilpivirine.[1]
Experimental Protocols
Hypothetical Synthesis of Deuterated Rilpivirine
The synthesis of deuterated Rilpivirine would involve the introduction of deuterium at the metabolically susceptible methyl groups of the 2,6-dimethylphenyl ring. While a definitive, published protocol is proprietary, a general approach can be outlined as follows:
-
Precursor Synthesis: The initial step involves the synthesis of a deuterated precursor, such as (E)-3-(4-amino-3,5-di(trideuteromethyl)phenyl)acrylonitrile.
-
Deuterium Introduction: Deuterium can be incorporated by utilizing a deuterated starting material, for example, deuterated toluene, or by employing specific deuteration reagents like D₂O with a suitable catalyst at an appropriate stage in the precursor's synthesis.[1]
-
Coupling Reaction: The deuterated precursor is then coupled with the second key fragment of the molecule, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile. This reaction is typically carried out under reflux conditions or can be accelerated using microwave-assisted synthesis to form the final deuterated Rilpivirine molecule.[1]
-
Purification and Characterization: The final product is purified using standard techniques such as column chromatography and recrystallization. The identity of the compound and the extent of isotopic enrichment are confirmed using Nuclear Magnetic Resonance (¹H-NMR, ²H-NMR) and Mass Spectrometry.[1]
In Vitro Metabolic Stability Assay
To quantitatively assess the kinetic isotope effect, a direct comparison of the metabolic stability of deuterated Rilpivirine and its non-deuterated counterpart is essential.
-
Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes containing human liver microsomes (HLMs), a rich source of CYP enzymes, in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Compound Addition: Add either Rilpivirine or deuterated Rilpivirine to the tubes to achieve a final concentration of, for example, 1 µM.
-
Reaction Initiation: Pre-warm the mixtures to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system. A parallel control reaction without the NADPH system is crucial to account for any non-enzymatic degradation.[1]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), an aliquot of the reaction mixture is transferred to a stop solution (e.g., cold acetonitrile) to quench the enzymatic reaction.
-
Analysis: The samples are then centrifuged to precipitate proteins. The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound (Rilpivirine or deuterated Rilpivirine).
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A significantly longer half-life and lower clearance for the deuterated version would confirm the kinetic isotope effect.
Visualizing the Core Concepts
To better illustrate the underlying principles and experimental logic, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The application of the kinetic isotope effect through the deuteration of Rilpivirine presents a promising strategy for enhancing its pharmacokinetic profile.[1] By slowing the rate of CYP3A4-mediated metabolism, a deuterated version of Rilpivirine could potentially offer a longer half-life, increased drug exposure, and a more convenient dosing regimen for individuals living with HIV-1.[1] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic advantages of this approach.
References
(Z)-Rilpivirine-d4 certificate of analysis and purity
An In-depth Technical Guide to (Z)-Rilpivirine-d4: Certificate of Analysis and Purity Assessment
For researchers, scientists, and drug development professionals, understanding the purity and analytical profile of a deuterated active pharmaceutical ingredient (API) like this compound is critical for its application in pharmacokinetic studies, as an internal standard, or in metabolic research. This technical guide provides a comprehensive overview of the typical data found in a Certificate of Analysis (CoA) for this compound, details the experimental protocols for its purity and identity assessment, and illustrates relevant biological pathways.
Certificate of Analysis: A Summary of Quality
A Certificate of Analysis for this compound provides a summary of its identity, purity, and quality. While a specific batch CoA is not publicly available, the following table represents the typical quantitative data provided by manufacturers.
Table 1: Typical Quantitative Data for this compound
| Test | Method | Specification | Typical Result |
| Identity | |||
| ¹H NMR | USP <761> | Conforms to structure | Conforms |
| Mass Spectrometry | USP <736> | Conforms to molecular weight | Conforms |
| Purity | |||
| Chemical Purity (HPLC) | USP <621> | ≥98% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥95% Deuterium (B1214612) Incorporation | >99% |
| Deuterium Incorporation | ¹H NMR / ²H NMR | Report Value | >95% at labeled positions |
| Residual Solvents | |||
| Various | USP <467> | Meets USP limits | Complies |
| Inorganic Impurities | |||
| Residue on Ignition | USP <281> | ≤0.1% | <0.05% |
| Physical Properties | |||
| Appearance | Visual | White to off-white solid | Conforms |
Experimental Protocols
The analytical methods used to characterize this compound are crucial for ensuring its quality. Deuterated compounds require specific analytical techniques to confirm not only chemical purity but also the extent and location of isotopic labeling.[1][2]
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of the substance by separating it from any organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing a buffer like ammonium (B1175870) acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a specified wavelength (e.g., 290 nm).
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured to confirm it matches the theoretical mass of this compound (C₂₂H₁₄D₄N₆).
-
Procedure for Isotopic Purity: The relative intensities of the peaks corresponding to the deuterated molecule and its non-deuterated and partially deuterated isotopologues are measured to calculate the percentage of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Deuterium Incorporation
NMR spectroscopy is a powerful tool for confirming the chemical structure and determining the specific sites and extent of deuterium labeling.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the labeling. The integration of the remaining proton signals provides a quantitative measure of deuterium incorporation.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the deuterium location and a quantitative measure of the isotopic enrichment at each labeled site.[2]
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆).
Visualizing Workflows and Pathways
Analytical Workflow for Quality Control
The following diagram illustrates the typical workflow for the analytical characterization of this compound.
Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition
Rilpivirine (B1684574) is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[3][4][5] It directly binds to and inhibits the activity of HIV-1 reverse transcriptase, an enzyme essential for viral replication.[4][6][7]
Potential Off-Target Signaling Pathway Involvement
Recent research suggests that rilpivirine may have effects on cellular signaling pathways beyond its role as an NNRTI, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[6][7] This has led to investigations into its potential for drug repurposing.[6][7]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physiciansweekly.com [physiciansweekly.com]
Solubility Profile of Rilpivirine: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Solubility of Rilpivirine (B1684574)
Rilpivirine is characterized by its poor aqueous solubility, a critical factor influencing its formulation and bioavailability.[1] The solubility of Rilpivirine in common organic solvents has been reported, providing a baseline for solvent selection in analytical and formulation development.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Readily soluble (> 50 mg/mL)[2] |
| Dimethylformamide (DMF) | ~0.3 mg/mL[3] |
| Polyethylene Glycol 400 (PEG 400) | Moderately soluble (40 mg/mL)[2] |
| Water (pH 7.0) | Practically insoluble (<0.1 mg/mL)[2] |
Note: The data presented is for the non-deuterated (E)-isomer of Rilpivirine.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental step in preformulation studies. The following are standard methodologies that can be employed to ascertain the solubility of (Z)-Rilpivirine-d4.
Equilibrium Solubility Determination: The Shake-Flask Method
The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining thermodynamic equilibrium solubility.[4] It is a reliable method for compounds with low solubility.
Principle: An excess amount of the solid compound is added to a specific solvent and agitated until the solution is saturated and in equilibrium with the undissolved solid. The concentration of the dissolved compound in the filtered solution is then quantified.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium. Temperature control is critical as solubility is temperature-dependent.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solids settle. Subsequently, filter the supernatant through a non-adsorptive, fine-pore filter (e.g., 0.45 µm PTFE or PVDF) to obtain a clear, saturated solution.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[5][6] A calibration curve prepared with known concentrations of the compound is used to determine the solubility.
Shake-Flask Solubility Workflow
Kinetic Solubility Determination
Kinetic solubility measurements are higher-throughput and often used in the early stages of drug discovery. These methods measure the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution.
Principle: A concentrated stock solution of the compound (typically in DMSO) is diluted into an aqueous buffer, inducing precipitation. The concentration of the compound remaining in the solution after a short incubation period is measured.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Dilution and Precipitation: Dispense the aqueous buffer of choice into a multi-well plate. Add a small volume of the DMSO stock solution to each well and mix rapidly to induce precipitation.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Filtration: Filter the samples through a filter plate to remove the precipitated solid.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[7][8]
Analytical Techniques for Quantification
Accurate quantification of the dissolved analyte is paramount for reliable solubility data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of pharmaceutical compounds.[6]
Workflow:
-
Sample Injection: An aliquot of the filtered, saturated solution is injected into the HPLC system.
-
Separation: The sample is passed through a stationary phase (column) with a liquid mobile phase. The components of the sample are separated based on their differential partitioning between the two phases. A reversed-phase C18 column is commonly used for compounds like Rilpivirine.[9]
-
Detection: A detector, typically a UV-Vis detector set at the wavelength of maximum absorbance for Rilpivirine (around 306 nm), measures the analyte as it elutes from the column.[3]
-
Quantification: The peak area of the analyte is proportional to its concentration. A calibration curve of known standards is used to calculate the concentration in the sample.
HPLC Quantification Workflow
UV-Vis Spectroscopy
For high-throughput kinetic solubility assays, UV-Vis spectroscopy offers a faster alternative to HPLC.[7]
Workflow:
-
Sample Preparation: The filtered, saturated solution is placed in a UV-transparent plate (e.g., 96-well plate).
-
Measurement: A UV-Vis plate reader measures the absorbance of the sample at the compound's λmax.
-
Quantification: The concentration is determined by comparing the absorbance to a calibration curve prepared from standards of known concentrations.
Factors Influencing Solubility
Several factors can significantly impact the solubility of a compound and must be controlled during experimental determination:
-
Temperature: Solubility is generally temperature-dependent. Experiments should be conducted at a constant, recorded temperature.
-
pH: For ionizable compounds, solubility is highly dependent on the pH of the medium.[10]
-
Solvent Purity: The purity of the organic solvents used should be high to avoid erroneous results.
-
Solid-State Properties: The crystalline form (polymorphism) of the compound can affect its solubility. It is important to characterize the solid form being tested.
By following these detailed protocols and considering the influential factors, researchers can accurately determine the solubility of this compound in various organic solvents, providing crucial data for subsequent stages of drug development.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. solubility experimental methods.pptx [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mathewsopenaccess.com [mathewsopenaccess.com]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Commercial Suppliers of (Z)-Rilpivirine-d4 for Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for (Z)-Rilpivirine-d4, a critical reagent for research and development in antiretroviral drug analysis. The guide includes a comparative table of suppliers, detailed experimental protocols for its use, and visualizations of its mechanism of action and analytical workflows.
This compound is the deuterated analog of the Z-isomer of Rilpivirine (B1684574), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. In research, particularly in pharmacokinetic and bioequivalence studies, deuterated standards like this compound are indispensable as internal standards for quantitative analysis by mass spectrometry.
Commercial Supplier Data
The following table summarizes the key information for commercial suppliers of this compound. For detailed specifications such as purity and isotopic enrichment, it is recommended to request a Certificate of Analysis (CoA) from the respective supplier.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Cerilliant | Z-Rilpivirine-d4 | B130813-10[1] | C₂₂H₁₄D₄N₆ | 370.44[1] |
| Clearsynth | Z-Rilpivirine-d4 | CS-B-00370[2][3] | Not Provided | Not Provided |
| MedChemExpress | This compound | HY-157075S[4][5] | Not Provided | Not Provided |
Experimental Protocols
Detailed methodologies are crucial for the accurate application of this compound in research. Below are representative protocols for common analytical techniques.
UHPLC Method for Isomer Separation
This protocol is adapted from a method for the simultaneous quantification of (E) and (Z) isomers of Rilpivirine and is suitable for assessing the purity of the Z-isomer.[6]
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system equipped with a photodiode array (PDA) detector.
-
Column: Waters Acquity ethylene (B1197577) bridged hybrid Shield RP18 (150 × 2.1 mm, 1.7 μm).[6]
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and 0.05% formic acid in 10 mM ammonium (B1175870) formate.[6]
-
Flow Rate: 0.30 ml/min.[6]
-
Column Temperature: 35.0°C.[6]
-
Detection: UV detection at an appropriate wavelength for Rilpivirine.
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable solvent, such as acetonitrile or methanol, to prepare a stock solution. Further dilutions are made to fall within the calibration range of the assay.
LC-MS/MS Bioanalytical Method
This protocol provides a framework for the quantification of Rilpivirine in biological matrices, such as human plasma, using this compound as an internal standard.[7]
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Positive ion mode.[7]
-
MRM Transitions: The precursor-to-product ion transitions for Rilpivirine (m/z 367.1 → 128.0) and a deuterated internal standard (e.g., Rilpivirine-d6, m/z 373.2 → 134.2) are monitored.[7] The specific transition for this compound would need to be empirically determined.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Spike a 50 µL plasma sample with a known concentration of this compound internal standard.
-
Perform liquid-liquid extraction using a mixture of methyl-tert-butyl ether and diethyl ether.[7]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase for injection.
-
Visualizations
Mechanism of Action of Rilpivirine
Rilpivirine functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its catalytic activity.[8][9][10] This prevents the conversion of the viral RNA genome into DNA, a critical step for viral replication.[8][9][10]
Caption: Rilpivirine's inhibitory effect on HIV-1 reverse transcriptase.
Experimental Workflow for Bioanalysis
The following diagram outlines a standard workflow for the quantitative analysis of an analyte in a biological sample using a deuterated internal standard with LC-MS/MS.
Caption: A typical bioanalytical workflow using an internal standard.
References
- 1. Z-Rilpivirine-d4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. clearsynth.com [clearsynth.com]
- 3. clearsynth.com [clearsynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and development of non-nucleoside reverse-transcriptase inhibitors - Wikipedia [en.wikipedia.org]
- 9. Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animated HIV Science [animatedhivscience.com]
Foundational Research on Deuterated Antiretroviral Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the deuteration of antiretroviral compounds. By strategically replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers aim to improve the pharmacokinetic profiles and overall therapeutic indices of these critical drugs. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways of prominent antiretroviral agents, offering a comprehensive resource for professionals in the field of drug development.
Introduction to Deuteration in Antiretroviral Therapy
Deuteration is a strategic modification in medicinal chemistry where one or more hydrogen atoms in a drug molecule are replaced by deuterium. This substitution can significantly alter the metabolic fate of a drug due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many antiretroviral drugs.[1][2] By slowing down the rate of metabolism, deuteration can lead to a longer drug half-life, increased plasma exposure, and potentially a reduced dosing frequency or lower required dose.[1] Furthermore, deuteration can sometimes alter metabolic pathways, potentially reducing the formation of toxic metabolites.[1] This approach has been successfully applied to various drug classes, and its application to antiretrovirals is an active area of research.
Quantitative Data Summary
The following tables summarize the available quantitative data comparing key parameters of deuterated and non-deuterated antiretroviral compounds.
Table 1: Comparative In Vitro Efficacy of Deuterated vs. Non-Deuterated Nevirapine
| Compound | Target | IC50 (µM) |
| Nevirapine | HIV Reverse Transcriptase | 0.540 |
| 12-d3-Nevirapine | HIV Reverse Transcriptase | 0.910[3] |
Table 2: Pharmacokinetic Parameters of Non-Deuterated Antiretrovirals in Humans
| Drug | Key Parameter | Value |
| Darunavir (B192927) (boosted with Ritonavir) | Bioavailability | 82%[4][5] |
| Tmax | 2.5 - 4 hours[4] | |
| Half-life (t1/2) | ~15 hours[4][5] | |
| Protein Binding | ~95%[4][5] | |
| Raltegravir (B610414) | Tmax | ~3 hours |
| Half-life (t1/2) | ~9 hours | |
| Protein Binding | ~83% | |
| Atazanavir | Bioavailability | >68% |
| Tmax | ~2-3 hours | |
| Half-life (t1/2) | ~7 hours (unboosted) | |
| Protein Binding | ~86% | |
| Efavirenz (B1671121) | Tmax | 3-5 hours |
| Half-life (t1/2) | 40-55 hours | |
| Protein Binding | >99% |
Note: Data for deuterated versions of Darunavir, Raltegravir, Atazanavir, and Efavirenz for direct comparison are limited in publicly available literature.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of research. Below are outlines of typical protocols for the synthesis and evaluation of deuterated antiretroviral compounds.
General Synthesis of Deuterated Compounds
The synthesis of deuterated antiretrovirals typically involves the introduction of deuterium at a specific, metabolically vulnerable position in the molecule. This can be achieved through various chemical methods, including:
-
Deuterated Building Blocks: Utilizing starting materials that already contain deuterium atoms at the desired positions.
-
Deuterium Gas (D2) Exchange: Employing catalytic reactions to exchange hydrogen with deuterium gas.
-
Deuterated Reagents: Using deuterated reducing agents (e.g., sodium borodeuteride) or alkylating agents (e.g., deuterated methyl iodide) to introduce deuterium.
Example: Conceptual Synthesis of a Deuterated Protease Inhibitor
A common strategy for deuterating protease inhibitors that are metabolized by CYP3A4 involves targeting aliphatic or aromatic C-H bonds susceptible to hydroxylation. For instance, to synthesize a deuterated analog of Darunavir, one might consider introducing deuterium at the isobutyl moiety, a known site of metabolism.[6][7] This could potentially be achieved by using a deuterated isobutyl-containing starting material in the synthetic route.
A detailed, step-by-step experimental protocol for the synthesis of a specific deuterated antiretroviral is often proprietary or found within the detailed experimental sections of peer-reviewed research articles and patent applications.
In Vitro Efficacy Assays
The antiviral activity of deuterated compounds is typically assessed using in vitro cell-based assays.
Protocol: Anti-HIV Activity Assay
-
Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.
-
Viral Infection: Cells are infected with a known titer of a laboratory-adapted or clinical isolate of HIV-1.
-
Drug Treatment: Immediately after infection, cells are treated with serial dilutions of the deuterated and non-deuterated antiretroviral compounds.
-
Incubation: The treated, infected cells are incubated for a period of 3-7 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:
-
p24 Antigen ELISA: Measures the concentration of the HIV-1 p24 capsid protein in the cell culture supernatant.
-
Reverse Transcriptase Activity Assay: Measures the activity of the viral reverse transcriptase enzyme.
-
Cell Viability Assay (e.g., MTT assay): Measures the cytopathic effect of the virus on the cells.
-
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the drug that inhibits viral replication by 50%, is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
In Vitro Metabolic Stability Assays
To evaluate the impact of deuteration on metabolic stability, in vitro assays using liver microsomes are commonly employed.
Protocol: Metabolic Stability in Human Liver Microsomes (HLMs)
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-generating system (cofactor for CYP enzymes), and a buffer solution.
-
Drug Incubation: The deuterated and non-deuterated antiretroviral compounds are added to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Analysis: The concentration of the parent drug remaining at each time point is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of the parent drug is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). A longer half-life for the deuterated compound compared to its non-deuterated counterpart indicates improved metabolic stability.
Visualization of Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the primary metabolic pathways of key antiretroviral drugs. Understanding these pathways is essential for identifying potential sites for deuteration to improve drug properties.
Efavirenz Metabolic Pathway
The metabolism of efavirenz is primarily mediated by CYP2B6, leading to the formation of 8-hydroxyefavirenz.[8][9][10] A minor pathway involves CYP2A6, which produces 7-hydroxyefavirenz.[10] These primary metabolites can undergo further oxidation, primarily by CYP2B6, to form secondary metabolites, which are then conjugated for excretion.[8][10]
Atazanavir Metabolic Pathway
Atazanavir is extensively metabolized by CYP3A4, primarily through mono- and di-oxygenation. Minor metabolic pathways include N-dealkylation, hydrolysis, and glucuronidation. The resulting metabolites are then eliminated through biliary and renal excretion.
Darunavir Metabolic Pathway
The metabolism of darunavir is predominantly carried out by CYP3A4, leading to various oxidative metabolites through carbamate (B1207046) hydrolysis and hydroxylation at aliphatic and aromatic positions.[4][5][6][7] Glucuronidation represents a minor metabolic pathway.[6][7] The metabolites are primarily excreted in the feces.[4][5]
Raltegravir Metabolic Pathway
Unlike many other antiretrovirals, raltegravir is primarily metabolized through glucuronidation, a phase II metabolic reaction.[11][12][13][14] The main enzyme responsible for this process is UGT1A1.[11][12][13][14] The resulting glucuronide conjugate is then eliminated from the body via renal and fecal excretion.
Conclusion
The strategic deuteration of antiretroviral compounds holds significant promise for improving their therapeutic properties. By understanding the metabolic pathways of these drugs and leveraging the kinetic isotope effect, it is possible to design molecules with enhanced pharmacokinetic profiles, potentially leading to improved efficacy, safety, and patient compliance. While the publicly available comparative data for deuterated antiretrovirals is still emerging, the foundational principles and experimental methodologies outlined in this guide provide a solid framework for researchers and drug developers working to advance this important area of medicinal chemistry. Further research is warranted to fully elucidate the clinical benefits of deuterated antiretrovirals.
References
- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. [scholars.duke.edu]
- 10. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of UGT1A1 and SLC22A6 polymorphisms on the population pharmacokinetics and pharmacodynamics of raltegravir in HIV-infected adults: a NEAT001/ANRS143 sub-study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlation between UGT1A1 polymorphisms and raltegravir plasma trough concentrations in Japanese HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of (Z)-Rilpivirine in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rilpivirine (B1684574) in human plasma. The method utilizes (Z)-Rilpivirine-d4 as an internal standard (IS) to ensure accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is employed for sample preparation, providing high recovery and minimal matrix effects. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence (BE) studies of Rilpivirine.
Introduction
Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] It acts by non-competitively inhibiting the HIV-1 reverse transcriptase enzyme, which is crucial for viral replication.[2] Monitoring plasma concentrations of Rilpivirine is important for optimizing therapeutic outcomes and minimizing adverse effects. This document outlines a validated LC-MS/MS method for the reliable determination of Rilpivirine in human plasma, using this compound as the internal standard.
Experimental
Materials and Reagents
-
Rilpivirine reference standard
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile, methanol (B129727), methyl-tert-butyl ether, and diethyl ether[3][4]
-
Human plasma (blank, drug-free)
Instrumentation
-
Liquid Chromatograph (LC): A system capable of delivering reproducible gradients.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]
-
Analytical Column: Gemini C18 (150 x 4.6 mm, 5 µm) or equivalent.[3][4]
Preparation of Solutions
-
Rilpivirine Stock Solution (100 µg/mL): An appropriate amount of Rilpivirine was accurately weighed and dissolved in methanol.[3]
-
This compound Stock Solution (100 µg/mL): An appropriate amount of this compound was accurately weighed and dissolved in methanol.
-
Working Solutions: Calibration standards and quality control (QC) samples were prepared by serial dilution of the Rilpivirine stock solution with a 50:50 mixture of methanol and water.[3]
-
Internal Standard Working Solution (50 ng/mL): The this compound stock solution was diluted with a 50:50 mixture of methanol and water.
Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 50 µL of human plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.[4]
-
Add 25 µL of the this compound internal standard working solution (50 ng/mL).
-
Add 1.0 mL of an extraction solvent mixture of methyl-tert-butyl ether and diethyl ether (50:50, v/v).[4]
-
Vortex mix for 10 minutes.[3]
-
Centrifuge at 10,000 rpm for 5 minutes.[3]
-
Transfer the upper organic layer to a clean tube.[3]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3][5]
-
Reconstitute the residue in 200 µL of the mobile phase.[3]
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[1][3]
LC-MS/MS Conditions
The chromatographic and mass spectrometric conditions are summarized in the tables below.
Data Presentation
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Gemini C18 (150 x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase A | 0.1% Formic acid in water[5] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[5] |
| Flow Rate | 0.6 mL/min[1] |
| Gradient | Isocratic or a simple gradient can be optimized. A starting condition could be 45% A and 55% B.[5] |
| Injection Volume | 10 µL[1][3] |
| Column Temperature | 40°C |
| Run Time | ~2.5 minutes[4] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | 5500 V[1] |
| Source Temperature | 550°C[1] |
| Curtain Gas | 10 psi[1] |
| Collision Gas | 15 psi[1] |
| Nebulizer Gas | 40 psi[1] |
| Heater Gas | 45 psi[1] |
Table 3: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Rilpivirine | 367.1[4] | 128.0[4] | 95[1] | 28[1] |
| This compound | 371.2 | 132.2 | ~95 | ~28 |
Note: The m/z values for this compound are predicted based on a +4 Da shift from Rilpivirine. The product ion would likely correspond to the same fragmentation pathway. Optimal declustering potential and collision energy for the internal standard should be determined experimentally.
Method Validation Summary
The method was validated according to regulatory guidelines. The performance characteristics are summarized below.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ)[5] |
| Precision (%CV) | < 15% (< 20% at LLOQ)[5] |
| Mean Extraction Recovery | Rilpivirine: ~95%, this compound: >95%[4] |
| Matrix Effect | IS-normalized matrix factor between 0.98 and 1.02[4] |
| Stability | Stable under various storage conditions (bench-top, freeze-thaw, long-term)[1][4] |
Visualizations
Caption: Workflow for Rilpivirine analysis in human plasma.
Caption: Mechanism of action of Rilpivirine in HIV-1 replication.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the quantitative analysis of Rilpivirine in human plasma. The use of a deuterated internal standard, this compound, and a straightforward liquid-liquid extraction protocol ensures high accuracy, precision, and throughput. This method is well-suited for routine therapeutic drug monitoring and clinical research, aiding in the optimization of antiretroviral therapy for patients with HIV-1.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. actascientific.com [actascientific.com]
- 3. benchchem.com [benchchem.com]
- 4. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Quantification of Rilpivirine in Human Plasma Using (Z)-Rilpivirine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Application Note
This application note details a robust and sensitive bioanalytical method for the quantitative determination of Rilpivirine in human plasma using (Z)-Rilpivirine-d4 as a stable isotope-labeled internal standard (IS). The protocol employs a liquid-liquid extraction (LLE) technique for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Rilpivirine. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
Materials and Reagents
-
Rilpivirine analytical standard
-
This compound internal standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Methyl-tert-butyl ether (MTBE)
-
Diethyl ether
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Drug-free human plasma (K2-EDTA)
-
Deionized water
Preparation of Solutions
-
Rilpivirine Stock Solution (1 mg/mL): Accurately weigh a known amount of Rilpivirine and dissolve it in methanol to achieve a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in methanol to achieve a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Rilpivirine stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples at desired concentrations.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 50 ng/mL.
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution (50 ng/mL) to each tube, except for the blank plasma samples.
-
Vortex the tubes for 10 seconds.
-
Add 250 µL of the extraction solvent (a mixture of methyl-tert-butyl ether and diethyl ether, 80:20 v/v).
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | A high-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., Gemini C18, 150 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or a simple gradient can be optimized. A starting condition could be 60% B.[2] |
| Run Time | Approximately 2.5 minutes[1] |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Rilpivirine: m/z 367.1 → 128.0[1] This compound: m/z 371.1 → 132.0 (predicted) or m/z 371.1 → 128.0 (predicted) |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
| Source Temperature | 500°C |
Note on this compound transition: The exact product ion for this compound may vary depending on the position of the deuterium (B1214612) labels. The precursor ion will have a mass-to-charge ratio of approximately 371.1. The product ion could either retain the deuterium labels (resulting in an m/z of 132.0) or lose them during fragmentation (resulting in an m/z of 128.0). This should be optimized during method development by infusing a solution of the internal standard.
Data Analysis and Quantification
-
Integrate the peak areas for Rilpivirine and this compound.
-
Calculate the peak area ratio of Rilpivirine to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Rilpivirine in the QC and unknown samples from the calibration curve.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method, based on validated methods for Rilpivirine using a deuterated internal standard.[1][3]
Table 1: Calibration Curve and Linearity
| Parameter | Expected Value |
| Linearity Range | 0.5 - 200 ng/mL[1] |
| Regression Model | Weighted Linear (1/x²) |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 0.5 | < 20% | ± 20% |
| Low QC | 1.5 | < 15% | ± 15% |
| Medium QC | 100 | < 15% | ± 15% |
| High QC | 180 | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Rilpivirine | > 90%[1] | Minimal (IS-normalized) |
| This compound | > 95%[1] | Minimal |
Visualizations
Caption: Workflow for Rilpivirine analysis in human plasma.
Caption: Rilpivirine allosterically inhibits HIV-1 reverse transcriptase.
References
Application Note: Quantification of Rilpivirine in Cerebrospinal Fluid using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilpivirine (B1684574) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1][2] Monitoring its concentration in cerebrospinal fluid (CSF) is crucial for understanding its central nervous system (CNS) penetration and efficacy in viral reservoirs. This application note provides a detailed protocol for the quantification of Rilpivirine in human CSF using a stable isotope-labeled internal standard, such as (Z)-Rilpivirine-d4, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the preferred method to correct for matrix effects and variations in sample processing and instrument response.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the bioanalytical method, based on validated procedures for Rilpivirine quantification in biological matrices.
Table 1: LC-MS/MS Method Parameters
| Parameter | Recommended Value |
| Linearity Range | 1 - 2000 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[4] |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[4] |
| Internal Standard | This compound (or other deuterated analogs like Rilpivirine-d6)[3][5][6] |
Table 2: Mass Spectrometry Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rilpivirine | 367.2 | 224.0[4] |
| Rilpivirine-d4 (Internal Standard) | 372.2 | 225.0[4] |
Experimental Protocols
This section details the materials and methods for the quantification of Rilpivirine in CSF.
Materials and Reagents
-
Rilpivirine reference standard
-
This compound internal standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
Human cerebrospinal fluid (drug-free)
-
Polypropylene (B1209903) tubes
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[7]
-
C18 reversed-phase column (e.g., Acquity BEH C18, 50 × 2.1 mm, 1.7 µm)[4]
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve the Rilpivirine reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Prepare the this compound internal standard (IS) stock solution in the same manner.
-
-
Working Solutions:
-
Prepare serial dilutions of the Rilpivirine stock solution with a mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the IS stock solution.
-
Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for calibration standards, QCs, and unknown CSF samples.
-
Add 50 µL of the appropriate Rilpivirine working solution (for calibration and QC samples) or blank matrix (for unknown samples) to the tubes.
-
Add 100 µL of CSF to each tube.
-
Add 20 µL of the internal standard working solution to all tubes except for the blank matrix control.
-
To precipitate proteins, add 200 µL of cold acetonitrile to each tube.[7]
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: Acquity BEH C18 (50 × 2.1 mm, 1.7 µm)[4]
-
Column Temperature: 55°C[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.75 mL/min[4]
-
Injection Volume: 10 µL
-
Gradient Elution:
-
Start with 95% Mobile Phase A.
-
Linearly decrease to 5% Mobile Phase A over 2 minutes.
-
Hold at 5% Mobile Phase A for 1 minute.
-
Return to 95% Mobile Phase A and re-equilibrate for 2 minutes.
-
-
-
Mass Spectrometric Conditions:
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Rilpivirine to the internal standard against the nominal concentration of the calibration standards.
-
Apply a linear, weighted (1/x²) regression analysis to the calibration curve.
-
Quantify Rilpivirine concentrations in the QC and unknown samples using the regression equation from the calibration curve.
Workflow Diagram
Caption: Experimental workflow for Rilpivirine quantification in CSF.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics and antiviral activity of cabotegravir and rilpivirine in cerebrospinal fluid following long-acting injectable administration in HIV-infected adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of nine antiretroviral drugs in cerebrospinal fluid: An approach to overcome sample collection tube adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Rilpivirine and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine. The methods outlined below are suitable for the quantification of Rilpivirine in bulk drug substances and pharmaceutical dosage forms, as well as for the separation of its geometric (E/Z) isomers. Additionally, a discussion on the potential for atropisomerism and a general approach for developing a chiral separation method are provided.
Quantification of Rilpivirine in Bulk and Pharmaceutical Dosage Forms
This section details a stability-indicating reversed-phase HPLC (RP-HPLC) method for the routine quality control analysis of Rilpivirine.
Application Note
This method is designed for the accurate and precise quantification of Rilpivirine. It is a stability-indicating assay, capable of separating the active pharmaceutical ingredient (API) from its degradation products.[1] The method is robust and can be applied to both bulk drug substance and finished pharmaceutical products.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with UV-Vis or Diode Array Detector |
| Column | Gemini-Phenomenex C18 (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 15mM Potassium Dihydrogen Phosphate (anhydrous), pH adjusted to 3.0 with Orthophosphoric Acid[1] |
| Mobile Phase B | Methanol[1] |
| Gradient Program | 0/30, 35/85, 40/85, 41/30, 45/stop (Time (min)/%B)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 290 nm[1] |
| Diluent | Acetonitrile (B52724) and Water (50:50, v/v) |
Preparation of Solutions:
-
Standard Solution (50 µg/mL): Accurately weigh about 25 mg of Rilpivirine reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (for Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 25 mg of Rilpivirine into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with diluent, mix well, and filter through a 0.45 µm nylon filter. Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with diluent.
System Suitability:
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| %RSD of 5 replicate injections | Not more than 2.0% |
Method Validation Summary
The following table summarizes typical validation parameters for this method.
| Parameter | Result |
| Linearity Range | 12.5 - 37.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
Separation of Rilpivirine E/Z Isomers
This section describes an ultra-high-performance liquid chromatography (UHPLC) method for the separation and quantification of the pharmacologically active (E)-isomer of Rilpivirine from its inactive (Z)-isomer.[2]
Application Note
The presence of the (Z)-isomer of Rilpivirine is a critical quality attribute to control in the drug substance and product. This method provides a rapid and sensitive approach for the simultaneous quantification of both isomers, along with other potential degradation products.[2]
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | UHPLC system with a Photo-Diode Array (PDA) detector |
| Column | Waters Acquity Ethylene Bridged Hybrid (EBH) Shield RP18 (150 × 2.1 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.05% Formic Acid in 10 mM Ammonium Formate[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient Elution | A gradient program should be optimized to achieve separation. |
| Flow Rate | 0.30 mL/min[2] |
| Injection Volume | 1-5 µL |
| Column Temperature | 35°C[2] |
| Detection Wavelength | Diode array detection to monitor multiple wavelengths if necessary. |
| Diluent | Acetonitrile and Milli-Q Water (80:20, v/v)[1] |
Preparation of Solutions:
-
Resolution Solution: Prepare a solution containing both the (E)-isomer (Rilpivirine) and the (Z)-isomer impurity standard to demonstrate adequate resolution between the two peaks.
-
Standard and Sample Solutions: Prepare as described in the previous section, using the appropriate diluent.
Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.05 - 1.5 µg/mL for both isomers |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.05 µg/mL[2] |
Chiral Separation of Rilpivirine Atropisomers
Application Note
Rilpivirine has been shown to exhibit atropisomerism, a type of axial chirality arising from restricted rotation around a single bond. While a specific, validated analytical HPLC method for the routine separation of these atropisomers is not widely published, this section provides a general strategy for method development based on established principles of chiral chromatography. The separation and control of atropisomers can be critical as they may exhibit different pharmacological and toxicological profiles.
General Protocol for Chiral Method Development
1. Column Screening:
-
Screen a variety of chiral stationary phases (CSPs) to identify a column that shows selectivity towards the Rilpivirine atropisomers. Commonly successful CSPs for a wide range of compounds include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) and macrocyclic glycopeptide-based columns (e.g., Chirobiotic V).
2. Mobile Phase Optimization:
-
Normal Phase Mode: Use mixtures of hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) may be required to improve peak shape.
-
Reversed-Phase Mode: Use mixtures of aqueous buffers (e.g., phosphate, acetate) with organic modifiers like acetonitrile or methanol.
-
Polar Organic Mode: Use polar organic solvents such as acetonitrile or methanol, often with small amounts of additives.
3. Temperature Optimization:
-
Temperature can have a significant effect on chiral separations. Running the separation at sub-ambient temperatures often improves resolution.
4. Detection:
-
UV detection at a wavelength where Rilpivirine has strong absorbance (e.g., 290 nm) is suitable.
Example Starting Conditions for Screening:
| Parameter | Condition |
| Column | Chiralpak IA or Chiralcel OD-H |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | 290 nm |
Experimental Workflow Diagram
Caption: A generalized workflow for the HPLC analysis of Rilpivirine.
References
Application Notes and Protocols for Rilpivirine Analysis in Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of Rilpivirine (B1684574), a non-nucleoside reverse transcriptase inhibitor (NNRTI), in various biological tissues. Accurate quantification of Rilpivirine in tissue matrices is essential for pharmacokinetic studies, understanding tissue distribution, and evaluating the efficacy of long-acting formulations.
Overview of Sample Preparation Techniques
The choice of sample preparation technique for Rilpivirine analysis in tissues is critical for achieving accurate and reproducible results. The primary goal is to efficiently extract the analyte from a complex biological matrix while minimizing interferences. The most common techniques employed are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and rapid method involving the addition of an organic solvent, typically acetonitrile (B52724), to the tissue homogenate to precipitate proteins. It is a high-throughput technique but may result in less clean extracts compared to LLE and SPE, potentially leading to matrix effects in LC-MS/MS analysis.[1][2][3][4]
-
Liquid-Liquid Extraction (LLE): LLE separates Rilpivirine from the aqueous tissue homogenate into an immiscible organic solvent based on its differential solubility. This technique generally provides cleaner extracts than PPT and can minimize matrix effects.[1][5][6][7]
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that uses a solid sorbent to retain Rilpivirine while other matrix components are washed away. It typically yields the cleanest extracts, leading to improved assay sensitivity and robustness, though it can be more time-consuming and costly than PPT and LLE.[5]
Quantitative Data Summary
The following table summarizes the quantitative performance of different sample preparation techniques for Rilpivirine analysis, primarily in plasma, which serves as a good reference for tissue analysis with appropriate validation.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Linearity Range (ng/mL) | 0.5 - 400[1][8] | 0.5 - 200[5][7] | Typically 1 - 5000[5] |
| Mean Recovery (%) | >90%[5] | Rilpivirine: ~95%, IS: ~99%[5][7] | >90%[5] |
| Matrix Effect | Potential for ion suppression[5] | Minimal, IS-normalized factor ~1.0[5][7] | Minimal, provides clean extracts[5] |
| Precision (%CV) | < 15%[1][5] | < 15%[5][7] | < 15%[5] |
| Accuracy (%) | Within ±15% of nominal values[1][5] | Within ±15% of nominal values[5][7] | Within ±15% of nominal values[5] |
| Sample Throughput | High[5] | Moderate[5] | Moderate to High (with automation)[5] |
| Cost per Sample | Low[5] | Low to Moderate[5] | High[5] |
Experimental Protocols
Detailed methodologies for the key sample preparation techniques are provided below. It is crucial to use a stable isotope-labeled internal standard (IS), such as Rilpivirine-d6, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.[5]
Tissue Homogenization (General Protocol)
Prior to extraction, tissue samples must be homogenized to ensure uniform distribution of the analyte.
Materials:
-
Tissue sample (20-200 mg)[9]
-
Homogenization buffer (e.g., 90% Methanol)[9]
-
Homogenizer (e.g., bead beater, rotor-stator homogenizer)
Protocol:
-
Weigh the tissue sample accurately.
-
Add a specific volume of homogenization buffer (e.g., 1:3 or 1:4 tissue weight to buffer volume ratio).
-
Homogenize the tissue until a uniform suspension is obtained.[3][9]
-
Centrifuge the homogenate if necessary to pellet any remaining solids.
-
Use the resulting supernatant (tissue homogenate) for the subsequent extraction procedures.
Protein Precipitation (PPT) Protocol
This protocol is adapted from methods used for various tissue and plasma samples.[2][3][4]
Materials:
-
Tissue homogenate
-
Internal Standard (IS) working solution (e.g., Rilpivirine-d6)
-
Cold acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette a known volume (e.g., 100 µL) of tissue homogenate into a microcentrifuge tube.
-
Add the IS working solution.
-
Add 3 volumes of cold acetonitrile (e.g., 300 µL) to precipitate the proteins.[5][6]
-
Vortex vigorously for 1-2 minutes.[6]
-
Centrifuge at high speed (e.g., 14,000 g) for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for increased sensitivity.[3][6]
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on established methods for Rilpivirine extraction from biological matrices.[5][7]
Materials:
-
Tissue homogenate
-
Internal Standard (IS) working solution
-
Extraction solvent (e.g., mixture of methyl-tert-butyl ether and diethyl ether)[5][7]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen evaporator)
Protocol:
-
Pipette a known volume of tissue homogenate into a microcentrifuge tube.
-
Add the IS working solution.
-
Add the extraction solvent.
-
Vortex vigorously for 5-10 minutes to ensure thorough mixing.[5]
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the aqueous and organic layers.[5]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[5]
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.
Solid-Phase Extraction (SPE) Protocol
This protocol is a generic method using a polymeric reversed-phase sorbent suitable for Rilpivirine.[5]
Materials:
-
Tissue homogenate
-
Internal Standard (IS) working solution
-
4% Phosphoric acid in water
-
Water
-
SPE cartridges (e.g., Oasis HLB)
-
SPE manifold
Protocol:
-
Sample Pre-treatment: To a known volume of tissue homogenate, add the IS working solution. Add an equal volume of 4% phosphoric acid in water and vortex to mix.[5]
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.[5]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[5]
-
Elution: Elute Rilpivirine and the IS from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Analytical Method: LC-MS/MS
Following sample preparation, the extracts are typically analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective quantification of Rilpivirine.
Typical LC-MS/MS Parameters:
-
Column: C18 reversed-phase columns are commonly used.[4][10]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[4][10]
-
Ionization: Electrospray ionization in positive ion mode (ESI+).[10]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Rilpivirine and its internal standard. For Rilpivirine, a common transition is m/z 367.1 → 128.0.[7]
Visualizations
Rilpivirine Mechanism of Action
Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It directly binds to and inhibits the activity of HIV-1 reverse transcriptase, an enzyme essential for the replication of the virus. This binding is non-competitive with respect to the nucleoside triphosphates.
Caption: Rilpivirine's inhibitory action on HIV-1 reverse transcriptase.
Experimental Workflow for Rilpivirine Tissue Analysis
The following diagram illustrates a typical workflow for the analysis of Rilpivirine in tissue samples, from collection to final data analysis.
References
- 1. Quantification of rilpivirine in human plasma, cervicovaginal fluid, rectal fluid and genital/rectal mucosal tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. HPLC-MS method for simultaneous quantification of the antiretroviral agents rilpivirine and cabotegravir in rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Creation of a Long-Acting Rilpivirine Prodrug Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.ulster.ac.uk [pure.ulster.ac.uk]
Determining the Optimal Concentration of (Z)-Rilpivirine-d4 for Bioanalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of (Z)-Rilpivirine-d4 as an internal standard in the bioanalysis of Rilpivirine (B1684574). The methodologies outlined are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring accuracy, precision, and robustness for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
Introduction
Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Accurate quantification of Rilpivirine in biological matrices is crucial for clinical efficacy and safety. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis to compensate for variability during sample preparation and analysis. This compound, a deuterated analogue of the Z-isomer of Rilpivirine, serves as an ideal internal standard due to its similar physicochemical properties to the analyte, allowing for reliable correction of matrix effects and other sources of analytical variability.[1]
The geometric isomers of Rilpivirine, (E) and (Z), can interconvert, particularly under the influence of light. Therefore, it is crucial to consider the stability and potential for isomerization of both the analyte and the internal standard throughout the analytical process.[2][3] This protocol emphasizes methods to ensure the isomeric integrity of the analysis.
Data Presentation: Quantitative Parameters for Rilpivirine Bioanalysis
The following tables summarize key quantitative data from published LC-MS/MS methods for Rilpivirine analysis, which can serve as a starting point for method development using this compound.
Table 1: Linearity and Range of Rilpivirine Bioanalytical Methods
| Biological Matrix | Linearity Range (ng/mL) | Internal Standard Used | Reference |
| Human Plasma | 0.5 - 200 | Rilpivirine-d6 | [4][5] |
| Human Plasma | 0.5 - 400 | (13)C-d4-RPV | [6] |
| Rat Serum | 2 - 1000 | Didanosine | [7] |
| Human Plasma | 18 - 715 | Unspecified | [8] |
| Human Plasma | 10 - 1800 | Stable Isotopic IS | |
| Dried Blood Spots | 2 - 2500 | Isotopic Labeled IS |
Table 2: Performance Metrics of a Validated LC-MS/MS Method for Rilpivirine
| Parameter | Result | Reference |
| Accuracy | ||
| Intra-day | < 3.3% RSD | [8] |
| Inter-day | < 3.3% RSD | [8] |
| Precision | ||
| Intra-day | 2.6% - 11% | |
| Inter-day | 3.0% - 11.2% | |
| Recovery | ||
| Rilpivirine | ~94.9% | [4] |
| Rilpivirine-d6 (IS) | ~99.9% | [4] |
| Matrix Effect | ||
| IS-normalized matrix factor | 0.98 - 1.02 | [4] |
Experimental Protocols
Preparation of Stock and Working Solutions
Objective: To prepare accurate stock and working solutions of Rilpivirine and this compound.
Materials:
-
Rilpivirine reference standard
-
This compound internal standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Protocol:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of Rilpivirine and this compound into separate volumetric flasks.
-
Dissolve the compounds in methanol to the flask's nominal volume.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Store stock solutions at -20°C in amber vials to protect from light.
-
-
Working Solution Preparation:
-
Prepare serial dilutions of the Rilpivirine stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound at a concentration that provides a sufficient response in the mass spectrometer (e.g., 100 ng/mL). The optimal concentration should be determined experimentally to be well above the limit of detection but not so high as to cause detector saturation or significant isotopic interference with the analyte.[6]
-
Sample Preparation: Protein Precipitation (PPT)
Objective: To extract Rilpivirine and this compound from plasma samples.
Materials:
-
Plasma samples (blank, calibration standards, QCs, and unknown samples)
-
This compound working solution
-
Acetonitrile (containing 0.1% formic acid, pre-chilled to 4°C)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 25 µL of the this compound working solution to each tube (except for blank samples, to which 25 µL of the dilution solvent is added).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (with 0.1% formic acid).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To quantify Rilpivirine in the extracted samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., Gemini C18, 150 x 4.6 mm, 5 µm)[4]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: Start with 35% B, increase to 95% B over 2 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1.5 minutes.
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rilpivirine: m/z 367.1 → 128.0[4]
-
This compound: m/z 371.2 → 132.1 (predicted, requires experimental confirmation)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
Determining the Optimal Concentration of this compound
The optimal concentration of the internal standard is critical for assay performance. It should be high enough to provide a robust and reproducible signal but low enough to avoid potential issues such as:
-
Isotopic Contribution: Naturally occurring isotopes of the analyte can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations and low internal standard concentrations.[6]
-
Detector Saturation: An excessively high concentration can lead to non-linear detector response.
-
Ion Suppression/Enhancement: The concentration of the internal standard can influence the ionization efficiency of the analyte.
Protocol for Optimization:
-
Prepare a series of this compound working solutions at different concentrations (e.g., 10, 50, 100, 200, 500 ng/mL).
-
Spike these solutions into blank plasma samples and process them using the established sample preparation method.
-
Analyze the samples by LC-MS/MS and evaluate the peak area and signal-to-noise ratio for each concentration.
-
Select a concentration that provides a consistent and high-intensity signal without causing detector saturation.
-
To assess the impact of the chosen concentration on the analyte's quantification, prepare calibration curves using the selected internal standard concentration. The accuracy and precision of the back-calculated concentrations of the calibration standards should meet the acceptance criteria (typically ±15%, and ±20% for the Lower Limit of Quantification).
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships described in these protocols.
Caption: Experimental workflow for Rilpivirine bioanalysis.
Caption: Logic for optimizing this compound concentration.
Conclusion
The successful implementation of a robust and reliable bioanalytical method for Rilpivirine hinges on the careful selection and optimization of the internal standard. This compound is an excellent choice, provided that its concentration is optimized to ensure accurate and precise quantification across the desired analytical range. The protocols and guidelines presented herein provide a comprehensive framework for researchers to develop and validate a high-quality bioanalytical assay for Rilpivirine, paying special attention to the critical aspect of isomeric stability. Adherence to these methodologies will contribute to the generation of reliable data for pharmacokinetic and clinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Z-Rilpivirine-d4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 7. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Synthesis and Characterization of Long-Acting Rilpivirine Prodrugs" by James R. Hilaire [digitalcommons.unmc.edu]
Application of (Z)-Rilpivirine-d4 in Pharmacokinetic Studies of Rilpivirine: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of (Z)-Rilpivirine-d4 as an internal standard in the pharmacokinetic analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine (B1684574). The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification of drug concentrations in biological matrices, a cornerstone of robust pharmacokinetic studies.
Introduction
Rilpivirine is an antiretroviral drug used in the treatment of HIV-1 infection.[1][2] Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is essential for optimizing dosing regimens and ensuring therapeutic efficacy.[2] Quantitative bioanalysis, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the standard method for determining Rilpivirine concentrations in biological samples such as plasma.[3][4][5]
To ensure the accuracy and precision of these measurements, a suitable internal standard (IS) is required. An ideal IS mimics the analyte's chemical and physical properties throughout sample preparation and analysis but is distinguishable by the mass spectrometer.[1] this compound, a deuterated analog of Rilpivirine, serves as an excellent internal standard for this purpose. Its near-identical properties to Rilpivirine allow it to compensate for variability during sample extraction and potential matrix effects during LC-MS/MS analysis, while its distinct mass ensures it does not interfere with the quantification of the parent drug.[1][3]
Rationale for Using a Deuterated Internal Standard
The strategic use of a deuterated analog like this compound is based on the principle of stable isotope dilution. This method is considered the gold standard in quantitative mass spectrometry for several key reasons:
-
Similar Physicochemical Properties: Deuterated standards co-elute with the non-deuterated drug during chromatography and exhibit similar ionization efficiency in the mass spectrometer.[1]
-
Correction for Sample Preparation Variability: Any loss of analyte during sample preparation steps, such as liquid-liquid extraction or protein precipitation, will be mirrored by a proportional loss of the deuterated internal standard.[1][3]
-
Compensation for Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement during mass spectrometric analysis, leading to inaccurate quantification. The deuterated standard experiences the same matrix effects as the analyte, allowing for accurate correction.[1][3]
The following diagram illustrates the logical relationship of using an internal standard in quantitative analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated bioanalytical methods using a deuterated internal standard for Rilpivirine quantification.
Table 1: LC-MS/MS Method Parameters
| Parameter | Rilpivirine | This compound (or -d6) | Reference |
| Precursor Ion (m/z) | 367.1 | 373.2 | [4] |
| Product Ion (m/z) | 128.0 | 134.2 | [4] |
Table 2: Performance Characteristics of Bioanalytical Methods
| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Reference |
| Linearity Range (ng/mL) | 0.5 - 200 | 0.5 - 400 | 1 - 5000 | [3][4] |
| Mean Recovery (%) | Rilpivirine: ~95%IS: ~99% | >90% | >90% | [3][4] |
| Matrix Effect | Minimal, IS-normalized | Potential for ion suppression | Minimal | [3][4] |
| Precision (%CV) | < 15% | < 15% | < 15% | [3] |
| Accuracy (%) | Within ±15% of nominal values | Within ±15% of nominal values | Within ±15% of nominal values | [3] |
Experimental Protocols
The following are detailed protocols for sample preparation and analysis for the quantification of Rilpivirine in human plasma using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Rilpivirine and this compound in methanol (B129727) or a suitable organic solvent to prepare individual stock solutions.[2]
-
Working Standard Solutions: Serially dilute the Rilpivirine stock solution with a mixture of methanol and water to prepare working solutions for calibration curve standards.[2]
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) with the same diluent used for the working standard solutions.[2]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a commonly used method for extracting Rilpivirine from plasma.[4]
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Vortex briefly.
-
Add 1 mL of an extraction solvent mixture (e.g., methyl-tert-butyl ether and diethyl ether).[2][4]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.[2]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue in a specific volume of the mobile phase.[2]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[2]
The following diagram outlines the LLE workflow.
Sample Preparation: Protein Precipitation (PPT)
PPT is a faster but potentially less clean method compared to LLE and SPE.[3]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) (or methanol) to precipitate the proteins.[3]
-
Vortex for 2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general conditions for LC-MS/MS analysis. Specific parameters may need to be optimized for the instrument being used.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Gemini C18, 150 x 4.6 mm, 5 µm) is commonly used.[4][5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.[6][7]
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally appropriate.[6]
-
Injection Volume: Typically 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ionization mode with multiple reaction monitoring (MRM) is used.[4][5]
-
Ion Transitions:
Data Analysis and Quantification
-
Integrate the peak areas for Rilpivirine and this compound.[2]
-
Calculate the peak area ratio of Rilpivirine to this compound.[2]
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.[2]
-
Determine the concentration of Rilpivirine in the quality control and unknown samples from the calibration curve.[2]
Metabolic Pathway of Rilpivirine
Rilpivirine is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP3A4.[1][2] The main metabolic pathways involve oxidative metabolism, including hydroxylation.[1] Understanding these pathways is crucial for interpreting pharmacokinetic data and predicting potential drug-drug interactions.
The following diagram illustrates the central role of CYP3A4 in Rilpivirine metabolism.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Rilpivirine in biological matrices for pharmacokinetic studies. The protocols and data presented in these application notes provide a robust framework for researchers, scientists, and drug development professionals to establish and validate reliable bioanalytical methods. This ensures the generation of high-quality pharmacokinetic data, which is fundamental to the safe and effective development and clinical use of Rilpivirine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development, validation and clinical implementation of a UPLC-MS/MS bioanalytical method for simultaneous quantification of cabotegravir and rilpivirine E-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Application Note: High-Precision Bioanalysis of (E)-Rilpivirine in Long-Acting Injectable Formulations Using (Z)-Rilpivirine-d4 as a Novel Internal Standard
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of the active (E)-isomer of Rilpivirine (B1684574) in plasma samples, particularly relevant for pharmacokinetic studies of long-acting injectable (LAI) formulations. The method employs a novel stable isotope-labeled internal standard, (Z)-Rilpivirine-d4, and utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection. The use of the deuterated Z-isomer as an internal standard allows for the accurate quantification of the E-isomer, while also enabling the chromatographic separation and monitoring of the Z-isomer, a potential impurity and photodegradation product. This method is crucial for ensuring the quality, safety, and efficacy of Rilpivirine LAI formulations.
Introduction
Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] Long-acting injectable formulations of Rilpivirine are a significant advancement in HIV therapy, offering improved patient adherence and convenience. The (E)-isomer of Rilpivirine is the pharmacologically active moiety. However, the (Z)-isomer can be present as a process-related impurity or can be formed through photodegradation.[2][3] Therefore, it is critical to have an analytical method that can not only accurately quantify the therapeutic (E)-isomer but also separate and monitor the (Z)-isomer.
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using LC-MS/MS, as they effectively compensate for variability in sample preparation and matrix effects. This application note details a method using this compound as an internal standard for the analysis of (E)-Rilpivirine in plasma.
Experimental Protocols
Materials and Reagents
-
Analytes: (E)-Rilpivirine hydrochloride, (Z)-Rilpivirine hydrochloride
-
Internal Standard: this compound
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (Milli-Q or equivalent), Formic acid, Dimethylformamide (DMF)
-
Salts: Ammonium formate
-
Biological Matrix: Human plasma (K2EDTA)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
Spike 50 µL of plasma with 10 µL of internal standard working solution (this compound).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
A summary of the LC-MS/MS parameters is provided in the table below.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | Waters Acquity ethylene (B1197577) bridged hybrid Shield RP18 (150 × 2.1 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.05% Formic acid in 10 mM Ammonium Formate[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 0.30 mL/min[2] |
| Column Temperature | 35.0°C[2] |
| Injection Volume | 2.0 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of (E)-Rilpivirine, (Z)-Rilpivirine, and this compound in DMF.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of acetonitrile and water (8:2, v/v) to create calibration standards and QC samples.[3]
-
Calibration Curve: Prepare calibration standards in blank plasma over a concentration range of 0.5 to 200 ng/mL.
-
Quality Control Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations.
Data Presentation
Table 1: LC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 8.0 | 5 | 95 |
| 8.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Table 2: Mass Spectrometric Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| (E)-Rilpivirine | 367.2 | 128.1 |
| (Z)-Rilpivirine | 367.2 | 128.1 |
| This compound | 371.2 | 132.1 |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
References
- 1. Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vivekanandcollege.ac.in [vivekanandcollege.ac.in]
- 3. benchchem.com [benchchem.com]
Application Note: A Validated Bioanalytical Method for the Simultaneous Quantification of Rilpivirine (E) and (Z) Isomers in Human Plasma using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive bioanalytical method for the simultaneous quantification of the (E)-isomer (active form) and the (Z)-isomer of Rilpivirine (B1684574) in human plasma. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), ensuring high selectivity and accuracy. A simple protein precipitation step is employed for sample preparation, providing good recovery and minimal matrix effects. The method has been validated according to established guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications where the quantification of both Rilpivirine isomers is crucial.
Introduction
Rilpivirine (RPV) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The approved drug product contains the (E)-isomer of Rilpivirine. However, the (Z)-isomer can be present as an impurity or may form under certain conditions, such as exposure to light.[1] Therefore, a bioanalytical method capable of simultaneously quantifying both the (E) and (Z) isomers is essential for accurately assessing the pharmacokinetic profile and ensuring the quality and efficacy of Rilpivirine in biological matrices. This document provides a detailed protocol for a validated UPLC-MS/MS method for this purpose.
Experimental
Materials and Reagents
-
Rilpivirine (E)-isomer reference standard
-
Rilpivirine (Z)-isomer reference standard
-
Rilpivirine-d6 or [¹³C₆]-Rilpivirine (Internal Standard, IS)
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid, analytical grade
-
Ammonium (B1175870) formate (B1220265), analytical grade
-
Human plasma (blank, drug-free)
-
Ultrapure water
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S or equivalent)
-
Analytical column: Waters Acquity UPLC BEH Shield RP18 (150 x 2.1 mm, 1.7 µm)[2]
-
Microcentrifuge
-
Analytical balance
-
Calibrated pipettes
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Rilpivirine (E)-isomer, (Z)-isomer, and the internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the Rilpivirine isomer stock solutions with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water.
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution (50 ng/mL) and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.[3]
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean vial for analysis.
-
Inject 5-10 µL of the prepared sample into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC Parameters [2]
| Parameter | Value |
| Column | Waters Acquity UPLC BEH Shield RP18 (150 x 2.1 mm, 1.7 µm) |
| Column Temperature | 35°C |
| Mobile Phase A | 0.05% Formic acid in 10 mM ammonium formate in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.30 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | As described in the table below |
Gradient Elution Program [2]
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.30 | 95 | 5 |
| 1.0 | 0.30 | 95 | 5 |
| 8.0 | 0.30 | 5 | 95 |
| 10.0 | 0.30 | 5 | 95 |
| 10.1 | 0.30 | 95 | 5 |
| 13.0 | 0.30 | 95 | 5 |
Mass Spectrometry Parameters (Positive ESI Mode) [5]
| Parameter | Rilpivirine (E & Z isomers) | Rilpivirine-d6 (IS) |
| Precursor Ion (m/z) | 367.1 | 373.2 |
| Product Ion (m/z) | 128.0 | 134.2 |
| Dwell Time | 100 ms | 100 ms |
| Cone Voltage | Optimized for specific instrument | Optimized for specific instrument |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
Method Validation Summary
The bioanalytical method was validated for linearity, accuracy, precision, recovery, and stability. The results are summarized in the tables below.
Linearity
The method was found to be linear over the concentration range of 0.05 to 5 µg/mL for both Rilpivirine (E) and (Z) isomers.
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Rilpivirine (E)-isomer | 0.05 - 5.0 | > 0.995 |
| Rilpivirine (Z)-isomer | 0.05 - 5.0 | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high).
| Analyte | QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Rilpivirine (E)-isomer | Low | 0.15 | < 5.0 | < 5.0 | 95.0 - 105.0 |
| Medium | 1.5 | < 5.0 | < 5.0 | 95.0 - 105.0 | |
| High | 4.0 | < 5.0 | < 5.0 | 95.0 - 105.0 | |
| Rilpivirine (Z)-isomer | Low | 0.15 | < 6.0 | < 6.0 | 94.0 - 106.0 |
| Medium | 1.5 | < 6.0 | < 6.0 | 94.0 - 106.0 | |
| High | 4.0 | < 6.0 | < 6.0 | 94.0 - 106.0 |
Data adapted from representative validation studies.[1]
Recovery
The extraction recovery of Rilpivirine isomers and the internal standard from human plasma was consistent and reproducible.[1]
| Analyte | Recovery (%) |
| Rilpivirine (E)-isomer | ~95% |
| Rilpivirine (Z)-isomer | ~95% |
| Internal Standard | ~97% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The sensitivity of the method was determined by establishing the LOD and LOQ.[2]
| Parameter | Value (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.05 |
Visualizations
Caption: Bioanalytical workflow for Rilpivirine isomer quantification.
Caption: Simplified metabolic pathway of Rilpivirine.
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the simultaneous quantification of Rilpivirine (E) and (Z) isomers in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research setting. This validated method can be a valuable tool for researchers and drug development professionals in the field of antiretroviral therapy.
References
- 1. Development, validation and clinical implementation of a UPLC-MS/MS bioanalytical method for simultaneous quantification of cabotegravir and rilpivirine E-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-MS method for simultaneous quantification of the antiretroviral agents rilpivirine and cabotegravir in rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Standard Operating Procedure for Rilpivirine Quantification in Clinical Trials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rilpivirine (B1684574) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections.[1][2] Accurate quantification of Rilpivirine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in clinical trials.[3] This document provides a detailed standard operating procedure (SOP) for the quantification of Rilpivirine in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method.[4] The described method is validated according to the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines for bioanalytical method validation.[5][6][7]
Experimental Protocols
1. Materials and Reagents
-
Rilpivirine reference standard
-
HPLC-grade methanol (B129727), acetonitrile, methyl-tert-butyl ether, and diethyl ether[1][3]
-
Formic acid and ammonium (B1175870) acetate[1]
-
Human plasma (blank)
-
Deionized water
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source[3]
-
Analytical column: Gemini C18 (150 × 4.6 mm, 5 µm) or equivalent[3]
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Rilpivirine and Rilpivirine-d6 in methanol to prepare individual stock solutions.[4]
-
Working Standard Solutions: Prepare serial dilutions of the Rilpivirine stock solution with a 50:50 methanol/water mixture to create calibration standards and quality control (QC) samples.[8]
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Rilpivirine-d6 stock solution with a 50:50 methanol/water mixture.[8]
4. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 50 µL of human plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.[3][8]
-
Add a fixed amount of the Rilpivirine-d6 internal standard working solution.[4]
-
Add a mixture of methyl-tert-butyl ether and diethyl ether.[3][4]
-
Vortex for 10 minutes to ensure thorough mixing.[8]
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.[8][4]
-
Transfer the upper organic layer to a clean tube.[8]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the residue in 200 µL of the mobile phase.[8]
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[8]
5. LC-MS/MS Conditions
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.1% acetic acid in 5 mM ammonium acetate.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Column: Gemini C18 (150 × 4.6 mm, 5 µm).[3]
-
Ionization Mode: Positive electrospray ionization (ESI).[3]
-
Monitored Transitions:
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Analytical Column | Gemini C18 (150 × 4.6 mm, 5 µm) | [3] |
| Mobile Phase | Acetonitrile, methanol, 0.1% acetic acid in 5 mM ammonium acetate | [1] |
| Flow Rate | 0.6 mL/min | [1] |
| Injection Volume | 10 µL | [8] |
| Run Time | 2.2 min | [3] |
| Ionization Mode | Positive ESI | [3] |
| Rilpivirine Transition | m/z 367.1 → 128.0 | [3] |
| Rilpivirine-d6 IS Transition | m/z 373.2 → 134.2 | [3] |
Table 2: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result | Reference |
| Linearity Range (ng/mL) | Correlation coefficient (r²) > 0.99 | 0.5 - 200 | [3][8] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | Signal-to-noise ratio ≥ 5 | 0.5 | [8] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% | [8] |
| Precision (%RSD) | < 15% (< 20% at LLOQ) | < 15% | [8] |
| Mean Extraction Recovery | Consistent and reproducible | Rilpivirine: 94.9%, Rilpivirine-d6: 99.9% | [3][8] |
| Matrix Effect | IS-normalized matrix factors close to 1 | 0.98 to 1.02 | [3][8] |
Table 3: Stability of Rilpivirine in Human Plasma
| Stability Condition | Acceptance Criteria | Result | Reference |
| Bench-top (18 hours at ambient temperature) | Within ±15% of initial concentration | Stable | [1] |
| Freeze-thaw (3 cycles at -20°C and -70°C) | Within ±15% of initial concentration | Stable | [1] |
| Long-term (15 days at -20°C and -70°C) | Within ±15% of initial concentration | Stable | [1] |
Mandatory Visualization
Caption: Workflow for Rilpivirine quantification in human plasma.
Caption: Key parameters for bioanalytical method validation.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. ijisrt.com [ijisrt.com]
- 3. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. HPLC-MS method for simultaneous quantification of the antiretroviral agents rilpivirine and cabotegravir in rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Rilpivirine Standards
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to isotopic exchange in deuterated Rilpivirine standards during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern with my deuterated Rilpivirine standard?
A1: Isotopic exchange, also known as H/D (Hydrogen/Deuterium) back-exchange, is a process where deuterium (B1214612) atoms on your deuterated Rilpivirine standard are replaced by hydrogen atoms from the surrounding environment, such as solvents or matrix components.[1][2] This is problematic because it reduces the concentration of the intended deuterated standard, which can lead to inaccuracies in quantification, including underestimation of the analyte or non-linear calibration curves.[3][4] Deuterated Rilpivirine is often used as an internal standard in bioanalysis to ensure precise and accurate measurement of the parent drug in complex biological samples.[5]
Q2: I am observing a peak at the mass of the non-deuterated Rilpivirine in my blank samples spiked only with the deuterated standard. What is the likely cause?
A2: This observation strongly suggests that H/D back-exchange is occurring.[1] The most common factors that promote this exchange are the pH of your solutions, the temperature at which samples are handled and stored, and the type of solvent used.[1][3] Protic solvents like water and methanol (B129727) can facilitate this exchange, especially under acidic or basic conditions.[1]
Q3: Can the position of the deuterium labels on the Rilpivirine molecule affect its stability?
A3: Absolutely. The stability of the deuterium labels is highly dependent on their position within the molecule.[6] Labels on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups are more prone to exchange.[1] For Rilpivirine, it is crucial to use a standard where the deuterium atoms are placed on stable positions, such as aromatic rings or aliphatic carbons, which are less likely to undergo exchange under typical analytical conditions.[4] Always refer to the certificate of analysis provided by the supplier to understand the labeling positions.[1]
Q4: My calibration curve is non-linear. Could this be related to my deuterated Rilpivirine internal standard?
A4: Yes, non-linearity in your calibration curve can be caused by issues with the deuterated internal standard. One potential cause is the presence of the unlabeled analyte as an impurity in the standard.[1] Another reason could be isotopic exchange, which alters the concentration of the deuterated standard across your calibration range.[2]
Q5: How can I minimize isotopic exchange during my sample preparation and analysis?
A5: To minimize H/D back-exchange, you should control the following factors:
-
pH: Maintain the pH of your mobile phase and sample diluents in a range where the exchange rate is minimal, typically around pH 2.5-3.[1][3] Avoid strongly acidic or basic conditions.[1]
-
Temperature: Keep your samples, standards, and autosampler cool.[1] Lower temperatures significantly slow down the rate of exchange.[3]
-
Solvent: Whenever possible, use aprotic solvents (e.g., acetonitrile) and minimize the exposure time to protic solvents (e.g., water, methanol).[1]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
If you are experiencing inaccurate or inconsistent quantitative results when using a deuterated Rilpivirine standard, follow this troubleshooting guide.
Step 1: Verify Co-elution of Analyte and Internal Standard
-
Problem: Deuterated standards can sometimes exhibit slightly different retention times in chromatography compared to their non-deuterated counterparts.[7] If the analyte and internal standard do not co-elute, they may be exposed to different levels of ion suppression or enhancement, leading to inaccurate results.[7]
-
Solution: Overlay the chromatograms of the Rilpivirine and the deuterated Rilpivirine standard to confirm they are co-eluting. If a separation is observed, consider adjusting your chromatographic method, such as using a lower resolution column or modifying the mobile phase gradient.[7]
Step 2: Assess Isotopic Stability (H/D Back-Exchange)
-
Problem: The loss of deuterium from the internal standard can lead to an underestimation of its concentration and, consequently, an overestimation of the analyte concentration.[2]
-
Solution: Perform an incubation study to determine if back-exchange is occurring under your experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Step 3: Check for Impurities in the Deuterated Standard
-
Problem: The deuterated standard may contain the non-deuterated Rilpivirine as an impurity, which can interfere with the quantification of low-concentration samples.[2]
-
Solution: Analyze a high-concentration solution of the deuterated standard alone and check for a signal at the mass transition of the non-deuterated Rilpivirine. The response should be minimal. Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity.[7]
Caption: Troubleshooting workflow for inaccurate quantification.
Experimental Protocols
Protocol 1: Assessing H/D Back-Exchange of Deuterated Rilpivirine
Objective: To determine if the deuterium labels on the Rilpivirine internal standard are exchanging with protons from the sample matrix or solvents under the conditions of the analytical method.
Methodology:
-
Prepare two sets of samples:
-
Set A (Control): Spike the deuterated Rilpivirine standard into a neat aprotic solvent (e.g., acetonitrile) at the working concentration.
-
Set B (Matrix): Spike the deuterated Rilpivirine standard at the same concentration into a blank sample matrix (e.g., plasma, urine).[7]
-
-
Incubate the samples: Store both sets of samples under the same conditions (time, temperature, pH) that your actual samples experience during preparation and analysis.[7] For example, let them sit at room temperature for 4 hours or in the autosampler at 4°C for 24 hours.[1]
-
Process the samples: Use your established extraction procedure for both sets of samples.[7]
-
Analyze by LC-MS/MS: Analyze the processed samples and monitor for any increase in the signal of the non-deuterated Rilpivirine in Set B compared to Set A.[7] A significant increase indicates that H/D back-exchange is occurring.[7]
Caption: Workflow for assessing H/D back-exchange.
Data Presentation
The following table summarizes the key factors influencing H/D back-exchange and provides recommendations for minimizing their impact when working with deuterated Rilpivirine standards.
| Parameter | Condition Leading to High Exchange | Likelihood of Exchange | Recommendation for Deuterated Rilpivirine |
| pH | High (>8) or Low (<2) | High | Maintain pH between 2.5 and 7 for minimal exchange.[1] |
| Temperature | High | High | Store and analyze samples at low temperatures (e.g., 4°C).[1] |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Higher | Use aprotic solvents (e.g., acetonitrile) when possible and minimize exposure time to protic solvents.[1] |
| Label Position | On Heteroatoms (O, N, S) | High | Choose standards with labels on stable carbon positions (e.g., aromatic or aliphatic C-H).[1] |
| Label Position | Alpha to Carbonyl | Moderate | Be cautious with pH and temperature.[1] |
This table is a qualitative summary based on established principles of H/D exchange.[1]
References
Navigating Chromatographic Challenges: A Technical Guide to Rilpivirine and (Z)-Rilpivirine-d4 Analysis
Technical Support Center | Troubleshooting Guides & FAQs
This technical support center is designed for researchers, scientists, and drug development professionals to address the potential chromatographic shift between Rilpivirine (B1684574) and its deuterated internal standard, (Z)-Rilpivirine-d4. This guide provides detailed troubleshooting steps, frequently asked questions, and experimental protocols to ensure accurate and robust bioanalytical method development.
Frequently Asked Questions (FAQs)
Q1: What is a chromatographic shift and why is it a concern when using a deuterated internal standard?
A chromatographic shift refers to a difference in retention time between an analyte and its co-injected internal standard. When using a deuterated internal standard like this compound for the quantification of Rilpivirine, a significant shift can be problematic. Ideally, the internal standard should co-elute with the analyte to experience and compensate for the same matrix effects and variations in ionization efficiency in the mass spectrometer. A notable separation can lead to inaccurate and imprecise quantification.
Q2: What are the potential causes for a chromatographic shift between Rilpivirine and this compound?
There are two primary factors that can contribute to a chromatographic shift between Rilpivirine and this compound:
-
Deuterium (B1214612) Isotope Effect: The substitution of hydrogen with deuterium atoms can slightly alter the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. In reverse-phase chromatography, this often results in the deuterated compound having slightly weaker interactions with the non-polar stationary phase, causing it to elute marginally earlier than the non-deuterated analyte.
-
Geometric Isomerism: Rilpivirine exists as (E) and (Z) isomers. The active pharmaceutical ingredient is the (E)-isomer, while the (Z)-isomer is considered an impurity.[1] These geometric isomers can be separated chromatographically.[2][3] Therefore, if you are analyzing the (E)-Rilpivirine analyte and using this compound as the internal standard, a separation is expected due to the difference in their geometric configuration.
Q3: My this compound is eluting earlier than my Rilpivirine analyte. How can I confirm the cause?
To diagnose the cause of the shift, a systematic approach is necessary. First, confirm the identity of your Rilpivirine analyte peak as the (E)-isomer, as this is the active form. You can then inject a non-deuterated (Z)-Rilpivirine standard (if available) to determine its retention time relative to the (E)-isomer. This will help you understand the degree of separation caused by the geometric isomerism alone. The additional shift observed with this compound can then be attributed to the deuterium isotope effect.
Troubleshooting Guide for Chromatographic Shift
If you are observing an undesirable chromatographic shift or peak splitting between Rilpivirine and this compound, the following troubleshooting steps can help you optimize your method to achieve co-elution or a consistent and minimal separation.
Initial Assessment
Before modifying your method, it is crucial to assess the current state of your chromatography.
-
System Suitability Check: Ensure your LC system is performing optimally. Check for pressure fluctuations, and inject a standard mixture to verify the performance of the column and detector.
-
Peak Shape Evaluation: Examine the peak shapes of both Rilpivirine and this compound. Poor peak shape, such as fronting or tailing, can exacerbate separation issues.
-
Quantify the Shift: Measure the difference in retention time (ΔRT) between the two peaks. This will serve as a benchmark for evaluating the effectiveness of your troubleshooting efforts.
Method Optimization Strategies
The following parameters can be adjusted to minimize the chromatographic shift. It is recommended to change only one parameter at a time to understand its effect.
1. Mobile Phase Composition:
-
Organic Modifier: The choice and proportion of the organic solvent in your mobile phase can significantly impact selectivity.
-
Action: If you are using acetonitrile (B52724), try switching to methanol (B129727) or a combination of acetonitrile and methanol. Methanol can offer different selectivity due to its ability to engage in hydrogen bonding interactions.
-
Action: Systematically vary the percentage of the organic modifier in the mobile phase. A lower percentage of organic solvent will increase retention times and may reduce the separation between the two compounds.
-
-
Aqueous Phase pH and Additives: For ionizable compounds, the pH of the mobile phase is a critical parameter.
-
Action: Adjust the pH of the aqueous mobile phase. Since Rilpivirine has basic functional groups, small changes in pH can alter its degree of ionization and, consequently, its retention.
-
Action: The concentration and type of acid modifier (e.g., formic acid, acetic acid) can also influence selectivity. Experiment with different concentrations to find the optimal condition.
-
2. Chromatographic Column Parameters:
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.
-
Action: Increase or decrease the column temperature in increments of 5 °C. Higher temperatures generally lead to shorter retention times and can sometimes reduce the separation between closely eluting compounds.
-
-
Stationary Phase Chemistry: The type of stationary phase plays a crucial role in the separation mechanism.
-
Action: If optimizing the mobile phase does not resolve the issue, consider trying a column with a different stationary phase. For example, if you are using a standard C18 column, a phenyl-hexyl or an embedded polar group (EPG) column could provide different selectivity and potentially reduce the shift.
-
3. Gradient Elution Profile:
-
Gradient Slope: For gradient methods, the steepness of the gradient can influence the separation.
-
Action: A steeper gradient (a more rapid increase in the organic solvent percentage) will decrease the overall run time and can cause the peaks to elute closer together. Conversely, a shallower gradient will increase the separation.
-
The following diagram illustrates a logical workflow for troubleshooting the chromatographic shift.
Experimental Protocols
The following is a detailed experimental protocol for an UHPLC method that has been shown to successfully separate the (E) and (Z) isomers of Rilpivirine.[2] This can serve as a starting point for your method development and optimization.
Sample Preparation:
-
Prepare stock solutions of Rilpivirine and this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Spike the internal standard into your plasma/serum samples, standards, and quality controls.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile or methanol.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for injection.
UHPLC Method Parameters:
| Parameter | Condition |
| Column | Waters Acquity ethylene (B1197577) bridged hybrid Shield RP18 (150 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.05% formic acid in 10 mM ammonium (B1175870) formate (B1220265) in water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to achieve separation (e.g., start with a low %B and ramp up) |
| Flow Rate | 0.30 mL/min |
| Column Temperature | 35.0 °C |
| Injection Volume | 5 µL |
| Detector | Tandem Mass Spectrometer (MS/MS) |
MS/MS Detection Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor > Product Ions: To be optimized for Rilpivirine and this compound
Data Presentation
The following table summarizes hypothetical quantitative data from troubleshooting experiments. This illustrates how to systematically evaluate the impact of different parameters on the retention time difference (ΔRT).
| Experiment | Parameter Changed | Rilpivirine RT (min) | This compound RT (min) | ΔRT (min) | Observations |
| 1 (Initial) | Baseline Method | 5.25 | 5.10 | 0.15 | Significant separation observed |
| 2 | Mobile Phase B: Methanol | 6.10 | 6.00 | 0.10 | Reduced ΔRT |
| 3 | Column Temp: 40 °C | 5.05 | 4.92 | 0.13 | Minor improvement |
| 4 | Steeper Gradient | 4.80 | 4.75 | 0.05 | Significant improvement in co-elution |
The following diagram illustrates the relationship between the potential causes of the chromatographic shift.
By following this guide, researchers can systematically troubleshoot and optimize their chromatographic methods to address any observed shift between Rilpivirine and this compound, ultimately leading to more accurate and reliable quantitative results.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Matrix Effects in the Bioanalysis of (Z)-Rilpivirine-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of (Z)-Rilpivirine, using (Z)-Rilpivirine-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my bioanalysis of (Z)-Rilpivirine?
A1: In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the "matrix" refers to all components in a biological sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites[1]. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, (Z)-Rilpivirine, in the mass spectrometer's ion source[2][3]. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method[2][4]. Phospholipids are a major contributor to matrix effects in plasma and serum samples[5][6].
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A2: Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative bioanalysis[7]. Because a SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences similar matrix effects[1]. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be effectively compensated for, leading to more accurate and reliable quantification[1][7]. The use of a SIL-IS like Rilpivirine-d6 has been shown to result in high accuracy and precision in various studies[8][9].
Q3: How can I quantitatively assess the matrix effect in my assay?
A3: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is typically done by comparing the peak area of the analyte (and IS) in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration[3][4].
-
Matrix Factor (MF) = (Peak response in the presence of matrix) / (Peak response in neat solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The IS-normalized MF is calculated by dividing the analyte MF by the IS MF. A value close to 1 suggests the IS effectively compensates for the matrix effect[9].
Q4: What are the most effective sample preparation techniques to minimize matrix effects?
A4: Improving sample preparation is a primary strategy to reduce matrix effects by removing interfering endogenous components[6]. The most common techniques are:
-
Protein Precipitation (PPT): A simple and fast method, but often results in significant matrix effects as it may not effectively remove phospholipids[10][11][12][13][14][15][16][17].
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, thereby removing many matrix components[1][6][18]. The choice of solvent is critical for good recovery and selectivity[6].
-
Solid-Phase Extraction (SPE): A highly effective technique for producing clean extracts by selectively binding the analyte to a solid sorbent while matrix components are washed away[1][6]. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing phospholipids[10].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Co-eluting matrix components interfering with chromatography. 2. Inappropriate mobile phase pH. 3. Column degradation. | 1. Optimize sample preparation to remove interferences (e.g., switch from PPT to LLE or SPE). 2. Adjust mobile phase pH to ensure the analyte is in a suitable ionic state. For Rilpivirine (B1684574), an acidic mobile phase can improve peak shape[16]. 3. Use a guard column and ensure proper sample cleanup to extend column life. |
| High Variability in Results (Poor Precision) | 1. Inconsistent matrix effects between samples. 2. Inefficient or inconsistent sample extraction. 3. Instability of the analyte in the matrix. | 1. Use a stable isotope-labeled internal standard like this compound to compensate for variability[7]. 2. Optimize and validate the sample preparation method to ensure consistent recovery. 3. Perform stability studies (e.g., freeze-thaw, bench-top) to ensure analyte integrity[9][18]. |
| Low Signal Intensity (Ion Suppression) | 1. Significant co-elution of matrix components, especially phospholipids[5][6]. 2. Suboptimal chromatographic separation from interfering matrix components. | 1. Improve sample cleanup using LLE or SPE. Mixed-mode SPE is highly effective against phospholipids[10]. 2. Modify the LC gradient to better separate Rilpivirine from the ion suppression zone[1][19]. A post-column infusion experiment can identify these zones[20]. 3. Reduce the injection volume or dilute the sample, though this may impact sensitivity[2]. |
| Inaccurate Quantification | 1. Uncompensated matrix effects. 2. Use of an inappropriate internal standard. 3. Calibration standards not matching the study samples' matrix. | 1. Ensure the use of a suitable stable isotope-labeled internal standard like this compound[7]. 2. If a SIL-IS is not available, a structural analog may be used, but requires careful validation to ensure it tracks the analyte's behavior. 3. Prepare calibration standards in the same biological matrix as the samples to account for matrix-induced changes in ionization efficiency[1]. |
Quantitative Data Summary
The following tables summarize performance characteristics from published methods for Rilpivirine analysis. While specific values for this compound will need to be determined during your method validation, these provide a useful reference.
Table 1: Comparison of Extraction Recovery and Matrix Effects for Rilpivirine
| Internal Standard | Sample Preparation | Analyte Recovery (%) | IS Recovery (%) | IS-Normalized Matrix Factor | Reference |
| Rilpivirine-d6 | Liquid-Liquid Extraction | 94.9 | 99.9 | 0.98 - 1.02 | [8][9] |
| Didanosine | Liquid-Liquid Extraction | 74 | Not Specified | Not Specified (Matrix effect <5.2%) | [18] |
| TMC278-¹³C-d4 | Protein Precipitation | Not Specified | Not Specified | Not Specified | [17] |
Experimental Protocols
1. Protocol: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for Rilpivirine in human plasma using a deuterated internal standard[8][9].
-
Sample Aliquoting: To 50 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of this compound working solution.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Extraction: Add 1 mL of an extraction solvent mixture (e.g., methyl-tert-butyl ether and diethyl ether, 80:20, v/v)[8].
-
Mixing: Vortex vigorously for 10 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100 µL) and inject it into the LC-MS/MS system.
2. Protocol: Protein Precipitation (PPT)
This is a general protocol based on methods used for Rilpivirine analysis[11][14][17].
-
Sample Aliquoting: To a 100 µL aliquot of plasma, add the internal standard (this compound).
-
Precipitation: Add 3 volumes (300 µL) of cold acetonitrile (B52724) or a methanol/zinc sulfate (B86663) mixture[14].
-
Vortexing: Vortex for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for direct injection or further processing (e.g., evaporation and reconstitution).
Visualizations
Caption: Bioanalytical workflow using Liquid-Liquid Extraction.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC-MS method for simultaneous quantification of the antiretroviral agents rilpivirine and cabotegravir in rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
- 16. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 17. Pharmacokinetics and antiviral activity of cabotegravir and rilpivirine in cerebrospinal fluid following long-acting injectable administration in HIV-infected adults - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alliedacademies.org [alliedacademies.org]
- 19. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
optimizing mass spectrometry parameters for (Z)-Rilpivirine-d4 detection
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing mass spectrometry parameters for the detection of (Z)-Rilpivirine-d4. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for Rilpivirine (B1684574) and its deuterated internal standards?
A1: Rilpivirine is typically analyzed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The most common deuterated internal standard is Rilpivirine-d6. While specific parameters should be optimized for your instrument, the following table provides a validated starting point.[1][2]
Table 1: Recommended Starting MS/MS Parameters for Rilpivirine & Deuterated Internal Standard
| Parameter | Rilpivirine | Rilpivirine-d4 (Predicted) | Rilpivirine-d6 |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Precursor Ion (Q1) m/z | 367.1 - 367.4 | ~371.2 | 373.2 |
| Product Ion (Q2) m/z | 128.0 | ~132.1 | 134.2 |
| Declustering Potential (DP) | 50 - 65 V | Instrument Dependent | Instrument Dependent |
| Collision Energy (CE) | 35 - 40 V | Instrument Dependent | Instrument Dependent |
| Cell Exit Potential (CXP) | 3 - 4 V | Instrument Dependent | Instrument Dependent |
Note: this compound is not a commonly cited standard; Rilpivirine-d6 is more frequently used.[1][3][4] The m/z values for Rilpivirine-d4 are predicted based on the addition of four deuterium (B1214612) atoms. The product ion for Rilpivirine-d4 would need to be empirically determined but is predicted to shift by +4 Da if the deuterium atoms are on the pyrimidine (B1678525) ring fragment.
Q2: Why is a stable isotope-labeled internal standard like Rilpivirine-d4 or -d6 crucial for this analysis?
A2: A stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis.[3] Because compounds like Rilpivirine-d4 are chemically identical to the analyte, they co-elute chromatographically and exhibit the same behavior during sample extraction and ionization. This effectively corrects for variability in sample preparation and matrix-induced ion suppression or enhancement, leading to high accuracy and precision.[4][5] Methods using a SIL-IS consistently show IS-normalized matrix factors close to 1.0, indicating minimal relative matrix effect.[1][5]
Q3: What are the recommended chromatographic conditions for separating Rilpivirine isomers?
A3: Proper separation of (E) and (Z) isomers is critical. A study successfully separated these isomers using a UHPLC system with a C18 column.[6] Isocratic elution is often sufficient for bioanalytical methods focusing on the active (E)-isomer.[7]
Table 2: Example Chromatographic Conditions
| Parameter | Condition 1 (Isomer Separation)[6] | Condition 2 (Bioanalysis)[1] |
| Column | Waters Acquity Ethylene Bridged Hybrid Shield RP18 (150 x 2.1 mm, 1.7 µm) | Gemini C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05% Formic Acid in 10 mM Ammonium (B1175870) Formate (B1220265) | Varies (e.g., 0.1% Acetic Acid in 5 mM Ammonium Acetate) |
| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile/Methanol mixture |
| Flow Rate | 0.30 mL/min | 0.6 mL/min |
| Elution Type | Gradient | Isocratic |
| Column Temperature | 35°C | Ambient |
Troubleshooting Guide
Problem: Low or No Signal Intensity for this compound
| Possible Cause | Recommended Solution |
| Incorrect MS/MS Transition: | Manually infuse a standard solution of this compound directly into the mass spectrometer to determine the exact parent and most abundant, stable product ions. Do not rely solely on predicted values. |
| Suboptimal Source Parameters: | Optimize source-dependent parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas) through flow injection analysis (FIA) to maximize the ion signal for your specific instrument.[2] |
| Poor Extraction Recovery: | The choice of sample preparation is critical. Liquid-liquid extraction (LLE) with a mixture of methyl-tert-butyl ether and diethyl ether has shown high recovery (>94%) for Rilpivirine.[1][5] If using protein precipitation (PPT), ensure the solvent-to-plasma ratio is sufficient (e.g., 3:1 acetonitrile to plasma) to crash out proteins effectively.[4] |
| Analyte Degradation: | Rilpivirine can degrade under certain conditions. Ensure samples are stored properly (e.g., -20°C) and avoid prolonged exposure to light, which can cause isomerization and degradation.[6][8] |
Problem: High Signal Variability / Poor Reproducibility
| Possible Cause | Recommended Solution |
| Matrix Effects (Ion Suppression/Enhancement): | This is a primary cause of variability. Ensure you are using a stable isotope-labeled internal standard like this compound. If issues persist, improve sample cleanup. Solid-phase extraction (SPE) provides cleaner extracts than PPT and can significantly reduce matrix effects.[4] Evaluate matrix effects by comparing the analyte response in post-extraction spiked blank matrix to the response in a neat solution.[9] |
| Inconsistent Sample Preparation: | Automate sample preparation steps where possible. Ensure precise and consistent volumes are used for plasma, internal standard, and extraction solvents. Vortex and centrifuge times and speeds should be standardized across all samples. |
| Carryover: | Inject a blank solvent sample after a high concentration standard or sample to check for carryover. If observed, optimize the autosampler wash solution, potentially using a stronger organic solvent than the mobile phase. |
Problem: Poor Peak Shape (Tailing, Splitting)
| Possible Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions: | Rilpivirine contains basic amine groups that can interact with acidic silanol groups on the column, causing peak tailing.[10] Ensure the mobile phase pH is appropriate. Using a mobile phase additive like formic acid or ammonium formate helps to protonate the analyte and minimize these interactions.[11][12] |
| Column Overload: | Injecting too high a concentration of the analyte can lead to fronting or tailing. If this is suspected, dilute the sample and re-inject. |
| Inappropriate Reconstitution Solvent: | The solvent used to reconstitute the dried extract should be as close in composition to the initial mobile phase as possible to prevent peak distortion. Reconstituting in a solvent much stronger than the mobile phase can cause peak splitting and broadening. |
Experimental Protocols
Protocol: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from validated methods for Rilpivirine in human plasma.[1][5]
-
Aliquot Sample: In a clean microcentrifuge tube, add 50 µL of human plasma sample, calibration standard, or quality control sample.
-
Add Internal Standard: Add 25 µL of the this compound working solution (concentration should be optimized based on expected analyte levels). Vortex for 30 seconds.
-
Extract: Add 1 mL of an extraction solvent mixture (e.g., methyl-tert-butyl ether and diethyl ether, 80:20 v/v).
-
Mix: Vortex the tube vigorously for 10 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.
-
Separate Phases: Centrifuge at 4000 rpm for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Evaporate: Carefully transfer the upper organic supernatant to a new clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex briefly to ensure the analyte is fully dissolved.
-
Inject: Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.
Visualized Workflows
Caption: LC-MS/MS workflow for this compound quantification.
Caption: A decision tree for troubleshooting low signal intensity.
References
- 1. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
- 10. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. rjptonline.org [rjptonline.org]
Technical Support Center: Use of Deuterated Internal Standards in HIV Research
Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based HIV research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for antiretroviral drugs are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, unexpected isotopic exchange, and differential matrix effects.[1]
Troubleshooting Guide: Inaccurate Quantification
-
Is your deuterated internal standard co-eluting with your analyte?
-
Problem: Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[2][3] This is known as the deuterium (B1214612) isotope effect. If the analyte and internal standard (IS) separate, they may be affected differently by matrix components that vary over the elution time, leading to inaccurate quantification.[2]
-
Solution:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution.
-
Adjust Chromatography: If a separation is observed, consider adjusting the mobile phase composition, gradient, or temperature to improve co-elution. Using a column with lower resolution can also help ensure the analyte and internal standard elute as a single peak.
-
Alternative Isotopes: If chromatographic separation persists and is problematic, consider using an internal standard labeled with ¹³C or ¹⁵N, as these are less prone to chromatographic shifts.[4]
-
-
-
Are you experiencing differential matrix effects?
-
Problem: Even with co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components like those in plasma.[5][6] This "differential matrix effect" can lead to inaccurate quantification.[7]
-
Solution:
-
Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect for both the analyte and the internal standard. The Internal Standard-Normalized Matrix Factor should be close to 1.0 to indicate effective compensation.
-
Improve Sample Preparation: Enhance sample clean-up procedures (e.g., using solid-phase extraction instead of protein precipitation) to remove more matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
-
-
Is your deuterated internal standard pure?
-
Problem: The deuterated standard may contain a small amount of the unlabeled analyte, or vice-versa. This can lead to inaccurate measurements, especially at low analyte concentrations.
-
Solution:
-
Verify Purity: Check the certificate of analysis for the isotopic and chemical purity of the standard. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential.
-
Assess Contribution from Internal Standard: Prepare a blank matrix sample and spike it only with the deuterated internal standard at the working concentration. Analyze this sample and monitor the mass transition for the unlabeled analyte. The response should be less than 20% of the Lower Limit of Quantification (LLOQ) response for the analyte.
-
-
-
Is your deuterated internal standard stable?
-
Problem: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix (isotopic or back-exchange).[8] This is more likely if the deuterium is on an unstable position (e.g., on -OH or -NH groups) or under acidic or basic conditions.[9] This exchange alters the mass of the internal standard, leading to quantification errors.
-
Solution:
-
Choose Stable Labels: Select internal standards with deuterium labels on stable positions of the molecule.
-
Control pH and Temperature: Maintain neutral pH and low temperatures during sample preparation and storage to minimize exchange.
-
Conduct Stability Experiments: Perform experiments to assess the stability of the deuterated standard in the sample matrix and analytical solutions over time.
-
-
Issue 2: Variability in the Internal Standard Signal
Question: I'm observing significant variability in my deuterated internal standard's peak area across a batch of samples. Why is this happening?
Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[1] Inconsistent sample preparation can also be a cause.
Troubleshooting Guide: Internal Standard Signal Variability
-
Investigate Matrix Effects:
-
Action: Perform a post-extraction addition experiment using at least six different lots of blank matrix to assess the variability of the matrix effect.
-
Interpretation: If the internal standard signal is suppressed or enhanced to varying degrees in different matrix lots, this indicates that the matrix composition is not consistent and is affecting the internal standard's ionization.
-
-
Assess Internal Standard Stability:
-
Action: Conduct short-term (bench-top) and freeze-thaw stability experiments. Analyze quality control (QC) samples at different time points and after multiple freeze-thaw cycles.
-
Interpretation: A decrease in the internal standard signal over time or after freeze-thaw cycles suggests instability.
-
-
Review Sample Preparation Procedure:
-
Action: Ensure that the internal standard is added consistently and at the same step to all samples, calibrators, and QCs. Verify the precision of all liquid handling steps.
-
Interpretation: Inconsistent volumes or timing of additions can lead to variability.
-
Data Presentation
Table 1: Impact of Internal Standard Type on Assay Performance for an Antiretroviral Drug
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (d4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 | |
| Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[8] |
Table 2: Chromatographic Retention Time Shift (Deuterium Isotope Effect) in Reversed-Phase LC-MS/MS
| Antiretroviral Drug | Retention Time (Protiated) (min) | Retention Time (Deuterated) (min) | Retention Time Shift (seconds) |
| Tenofovir | 2.85 | 2.82 | 1.8 |
| Emtricitabine | 1.98 | 1.96 | 1.2 |
| Efavirenz | 4.52 | 4.48 | 2.4 |
| Dolutegravir | 3.71 | 3.68 | 1.8 |
| Hypothetical data based on typical observations in reversed-phase chromatography.[2][3] |
Table 3: Matrix Effect Data for Tenofovir Analysis in Human Plasma
| Sample Set | Mean Peak Area (Tenofovir) | Mean Peak Area (¹³C₅-Tenofovir IS) | Matrix Effect (%) | IS-Normalized Matrix Effect |
| Set A (Neat Solution) | 850,000 | 950,000 | N/A | N/A |
| Set B (Post-extraction Spike) | 484,500 | 541,500 | 57.0 (Suppression) | 0.99 |
| Data adapted from a study on Tenofovir analysis, demonstrating significant ion suppression that is effectively corrected by a stable isotope-labeled internal standard.[1] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for an antiretroviral drug and its deuterated internal standard in a specific biological matrix (e.g., human plasma).
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte and internal standard in the reconstitution solvent at a known concentration (e.g., low and high QC concentrations).
-
Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources. After the final extraction step, spike the extracted matrix with the analyte and internal standard to the same concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank plasma from the same six sources with the analyte and internal standard before the extraction process.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas in the table below.
-
| Parameter | Formula | Ideal Value | Purpose |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | Measures the extent of ion suppression/enhancement. |
| IS-Normalized MF | (MF of Analyte) / (MF of d-IS) | 1.0 | Indicates how well the d-IS corrects for the matrix effect. |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | Close to 100% | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak Area of Set C) / (Peak Area of Set A) | Close to 100% | Measures the overall efficiency of the entire method. |
-
Data Interpretation:
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
-
The IS-Normalized MF should be close to 1 if the deuterated internal standard is effectively compensating for the matrix effect. A value significantly different from 1 suggests differential matrix effects.
-
Protocol 2: Assessment of Deuterated Internal Standard Stability (Isotopic Exchange)
Objective: To assess the stability of the deuterated internal standard by incubating it in the sample matrix and solvent over time to check for H/D exchange.
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the deuterated internal standard into blank matrix and immediately process it according to your standard sample preparation protocol.
-
Incubated Samples: Spike the deuterated internal standard into the blank matrix and into the sample preparation/reconstitution solvents. Incubate these samples under various conditions that mimic your experimental workflow (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
-
Sample Preparation: At each time point, process the incubated samples using the standard extraction procedure.
-
LC-MS/MS Analysis: Analyze the extracted samples, monitoring the signal intensity of both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Evaluation:
-
Plot the peak area of the deuterated IS and the unlabeled analyte against time for each condition.
-
A significant decrease in the deuterated IS signal with a concurrent increase in the unlabeled analyte signal is indicative of H/D exchange. The rate of exchange can be estimated from the slope of the signal change over time.
-
Mandatory Visualization
References
- 1. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
impact of (Z)-Rilpivirine-d4 impurities on analytical results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-Rilpivirine-d4. The following information addresses common issues related to impurities and their impact on analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with Rilpivirine (B1684574)?
A1: Impurities in Rilpivirine can originate from the synthesis process, degradation, or storage.[1][2] Common types of impurities include:
-
Process-Related Impurities: These can be unreacted intermediates, by-products from synthetic reactions, or residual solvents like methanol, ethanol, and dichloromethane.[1] Heavy metals from catalysts may also be present.[1]
-
Degradation Impurities: These form due to exposure to environmental factors. Examples include oxidation by-products from exposure to oxygen or light, and hydrolysis impurities from moisture.[1]
-
Specific Named Impurities: Several specific Rilpivirine impurities have been identified, including various amide, nitrile, chloro, and lactam impurities.[1][3][4] The (Z)-isomer of Rilpivirine is a notable impurity.[1][5]
Q2: What is this compound and why is it used?
A2: this compound is a deuterated form of the (Z)-isomer of Rilpivirine. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are often used as internal standards in analytical chemistry, particularly in mass spectrometry-based assays.[6][7] This is because they are chemically similar to the analyte but have a different mass, allowing for accurate quantification.
Q3: What is the significance of the (Z)-isomer as an impurity?
A3: The approved, active form of Rilpivirine is the (E)-isomer.[8][9] The (Z)-isomer is a geometric isomer that can form during synthesis or as a degradation product, particularly upon exposure to light.[10][11] Since the isomers can have different pharmacological activities and toxicities, it is crucial to control the level of the (Z)-isomer impurity in the drug substance and product.[8][9]
Q4: What are the general analytical challenges associated with deuterated compounds like this compound?
A4: When using deuterated compounds as internal standards, several analytical challenges can arise:
-
Isotopic Exchange: Deuterium atoms can sometimes be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.[12][13] This can compromise the accuracy of the analysis.
-
Chromatographic Shift: The deuterated standard and the non-deuterated analyte may have slightly different retention times in chromatography.[12]
-
Purity Issues: The deuterated standard may contain a certain amount of the non-deuterated analyte as an impurity, which can affect the accuracy of measurements, especially at the lower limit of quantification.[12]
Troubleshooting Guide
Issue 1: Unexpected Peaks in the Chromatogram
Symptoms:
-
You observe additional peaks in your HPLC or LC-MS chromatogram that are not present in your reference standard.
-
The peak shape of your main analyte is distorted (e.g., peak splitting, tailing, or fronting).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of known impurities | Compare the retention times of the unexpected peaks with those of known Rilpivirine impurities such as Rilpivirine Amide A, Rilpivirine Amide B, and the Z-isomer.[10][14] If you have reference standards for these impurities, co-inject them to confirm their identity. |
| Degradation of the sample | Rilpivirine can degrade under various stress conditions including acidic, basic, oxidative, thermal, and photolytic stress.[10][11][14][15][16] Protect your samples from light and heat, and ensure the pH of your solutions is appropriate to minimize degradation. |
| Co-elution of impurities | If an impurity peak is not fully resolved from the main analyte peak, it can affect the accuracy of quantification. Optimize your chromatographic method by adjusting the mobile phase composition, gradient, flow rate, or column temperature to improve separation.[12] |
Issue 2: Inaccurate Quantification in LC-MS Analysis
Symptoms:
-
The concentration of your analyte, as determined using this compound as an internal standard, is inconsistent or inaccurate.
-
You observe high variability between replicate injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotopic Exchange in the Internal Standard | Isotopic exchange, where deuterium atoms on this compound are replaced by hydrogen, can lead to an underestimation of the internal standard concentration and thus an overestimation of the analyte concentration.[12] This is more likely to occur at certain pH values or if the deuterium label is in an unstable position.[12] Prepare your samples in a neutral, aprotic solvent if possible and analyze them promptly after preparation. |
| Differential Matrix Effects | The analyte and the deuterated internal standard may experience different levels of ion suppression or enhancement in the mass spectrometer's ion source due to components in the sample matrix.[12] To assess this, perform a post-extraction spike experiment. |
| Contamination of the Internal Standard | The this compound internal standard may contain a significant amount of the non-deuterated analyte. This can lead to an artificially high response for the analyte, especially at low concentrations.[12] Verify the purity of your internal standard. |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Analysis of Rilpivirine and its Impurities
This protocol is based on a method for the analysis of forced degradation products of Rilpivirine.[10][14]
-
Column: Agilent Zorbax Eclipse XDB C18 (150 x 2.1 mm, 1.8 µm)[10][14]
-
Mobile Phase:
-
Gradient Program:
| Time (min) | % Eluent A | % Eluent B |
| 0 | 68 | 32 |
| ... | ... | ... |
| 40 | ... | ... |
| (Note: The full gradient program should be optimized for your specific system and separation needs.) |
Protocol 2: Assessing the Contribution of the Internal Standard to the Analyte Signal
This protocol helps determine if the deuterated internal standard is contaminated with the unlabeled analyte.[12]
-
Prepare a Blank Sample: Use a matrix sample that is known to not contain the analyte.
-
Spike with Internal Standard: Add the this compound internal standard at the same concentration you would use in your assay.
-
Analyze the Sample: Run the sample on your LC-MS/MS system and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte should be minimal. A significant response indicates contamination of the internal standard.
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Rilpivirine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Atropisomerism in Rilpivirine hydrochloride: Spectroscopic characterization of Rilpivirine and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated Compounds [simsonpharma.com]
- 7. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation | CoLab [colab.ws]
- 15. ijrar.org [ijrar.org]
- 16. researchgate.net [researchgate.net]
strategies to improve the recovery of Rilpivirine and its internal standard
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Rilpivirine (B1684574) and its internal standard during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended extraction methods for Rilpivirine and its internal standard from plasma?
A1: The most common and effective extraction methods for Rilpivirine and its deuterated internal standard (e.g., Rilpivirine-d6) from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors like required sensitivity, sample throughput, and available resources.[1]
-
Protein Precipitation (PPT): A simple and fast method ideal for high-throughput screening. It involves adding a solvent like acetonitrile (B52724) or methanol (B129727) to the plasma to precipitate proteins.[1][2]
-
Liquid-Liquid Extraction (LLE): A robust and cost-effective method that involves partitioning the analyte and internal standard from the aqueous plasma into an immiscible organic solvent.[1]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by effectively removing matrix interferences, which leads to improved assay sensitivity and robustness.[1]
Q2: Why is a stable isotope-labeled internal standard like Rilpivirine-d6 recommended?
A2: A stable isotope-labeled internal standard, such as Rilpivirine-d6, is highly recommended for LC-MS/MS analysis. Because it is chemically and physically similar to the analyte, it can mimic the analyte's behavior during sample preparation and analysis.[3] This helps to compensate for variations in sample processing and matrix effects, ensuring high accuracy and precision in quantification.[1][3]
Q3: What are the expected recovery rates for Rilpivirine and its internal standard?
A3: Expected recovery rates can vary depending on the extraction method used. Generally, LLE and SPE methods can achieve high and consistent recovery. For instance, a well-optimized LLE method can yield a mean extraction recovery of approximately 94.9% for Rilpivirine and 99.9% for Rilpivirine-d6.[3][4] Both PPT and SPE methods are also capable of achieving recovery rates greater than 90%.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the recovery of Rilpivirine and its internal standard.
Issue 1: Low Recovery of Both Rilpivirine and Internal Standard
Possible Causes and Solutions:
-
Incomplete Protein Precipitation:
-
Symptom: Analyte may be trapped in the protein pellet.
-
Solution: Ensure the correct ratio of precipitant (e.g., acetonitrile, methanol) to the sample volume is used (typically 3:1 v/v). Vortex vigorously for 1-2 minutes to ensure thorough mixing and complete protein removal.[1]
-
-
Suboptimal pH:
-
Symptom: The charge state of Rilpivirine may be unfavorable for extraction, affecting its solubility in the extraction solvent.
-
Solution: Adjust the pH of the sample to ensure Rilpivirine is in a neutral form, which enhances its extraction into organic solvents.
-
-
Incorrect Solvent Polarity (LLE):
-
Insufficient Mixing/Vortexing (LLE):
-
Symptom: Poor transfer of the analyte to the organic phase due to limited surface area contact between the two phases.
-
Solution: Ensure vigorous and adequate vortexing (e.g., for 5-10 minutes) to maximize the surface area between the aqueous and organic layers.[1]
-
-
Analyte Adsorption:
-
Symptom: Rilpivirine may adsorb to the surfaces of glassware or plasticware.
-
Solution: Use silanized glassware or low-retention plasticware to minimize adsorption.[5]
-
-
Evaporation Issues:
-
Symptom: Degradation of the analyte due to excessive heat or incomplete reconstitution due to residual solvent.
-
Solution: During the dry-down step, maintain the temperature at approximately 40°C. Ensure the solvent is completely evaporated before reconstitution.
-
Issue 2: High Variability in Recovery
Possible Causes and Solutions:
-
Matrix Effects (Ion Suppression/Enhancement):
-
Symptom: Inconsistent ionization efficiency of the analyte and internal standard due to co-eluting compounds from the sample matrix.
-
Solution:
-
Improve Sample Cleanup: Utilize SPE to obtain a cleaner extract compared to PPT or LLE.[5]
-
Optimize LLE: Experiment with different extraction solvents and pH conditions to selectively extract the analyte while minimizing interfering components.[5]
-
Chromatographic Separation: Modify the HPLC/UHPLC method to separate Rilpivirine and its internal standard from matrix components causing ion suppression. This may involve using a different column chemistry.[5]
-
-
-
Emulsion Formation (LLE):
-
Symptom: Difficulty in separating the aqueous and organic layers, leading to inconsistent recovery. This can occur with samples high in lipids.[7]
-
Solution:
-
Gentle Mixing: Gently swirl instead of vigorously shaking the sample.[7]
-
Salting Out: Add brine or salt to the aqueous layer to increase its ionic strength and facilitate phase separation.[7]
-
Centrifugation: Centrifuge the sample to help break the emulsion.[7]
-
Alternative Technique: Consider using Supported Liquid Extraction (SLE) for samples prone to emulsion formation.[7]
-
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Rilpivirine Analysis
| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Linearity Range (ng/mL) | 0.5 - 200[1] | 0.5 - 400[1] | Typically 1 - 5000[1] |
| Mean Recovery (%) | Rilpivirine: ~95%[1], IS: ~99%[1] | >90%[1] | >90%[1] |
| Matrix Effect | Minimal, IS-normalized factor ~1.0[1] | Potential for ion suppression[1] | Minimal, provides clean extracts[1] |
| Precision (%CV) | < 15%[1] | < 15%[1] | < 15%[1] |
| Accuracy (%) | Within ±15% of nominal values[1] | Within ±15% of nominal values[1] | Within ±15% of nominal values[1] |
| Sample Throughput | Moderate | High | Moderate to High (with automation) |
| Cost per Sample | Low to Moderate | Low | High |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Pipette 50 µL of human plasma into a clean microcentrifuge tube.[1]
-
Add 10 µL of the Rilpivirine-d6 internal standard (IS) working solution.[1]
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (a mixture of methyl-tert-butyl ether and diethyl ether).[1]
-
Vortex vigorously for 5-10 minutes.[1]
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]
-
Reconstitute the dried residue with a specific volume (e.g., 100 µL) of the mobile phase.[1]
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT)
-
Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Add the Rilpivirine-d6 internal standard.
-
Add 3 volumes of cold acetonitrile (e.g., 300 µL).[5]
-
Vortex vigorously for 1-2 minutes to precipitate the plasma proteins.[5]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully collect the supernatant for analysis. The supernatant can be directly injected or evaporated and reconstituted if concentration is needed.[1]
Protocol 3: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of Rilpivirine-d6 internal standard. Add 200 µL of 4% phosphoric acid in water and vortex.[1]
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.[1]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC-MS method for simultaneous quantification of the antiretroviral agents rilpivirine and cabotegravir in rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing In-Source Instability of Deuterated Compounds in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the in-source instability of deuterated compounds in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is in-source instability of deuterated compounds?
In-source instability refers to the unintended exchange of deuterium (B1214612) atoms on a deuterated internal standard with hydrogen atoms from the surrounding environment within the mass spectrometer's ion source. This phenomenon, also known as back-exchange, can lead to a loss of the deuterium label, compromising the accuracy and reproducibility of quantitative analyses.[1][2] The stability of the deuterium label is highly dependent on its position within the molecule.[3]
Q2: What are the primary causes of in-source deuterium exchange?
Several factors can contribute to the in-source exchange of deuterium:
-
Labile Deuterium Positions: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) or on carbons adjacent to carbonyl groups are particularly susceptible to exchange.[3]
-
Mobile Phase pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms. The minimum rate of exchange for many compounds is often observed in the pH range of 2.5 to 7.[4]
-
Protic Solvents: The presence of protic solvents, such as water and methanol, in the mobile phase provides a source of hydrogen atoms for exchange.[3]
-
Ion Source Temperature: Higher ion source temperatures can provide the thermal energy required to facilitate deuterium exchange and fragmentation.[5][6]
-
Cone Voltage (Fragmentor/Orifice Voltage): Elevated cone voltages can induce in-source fragmentation, which may involve the loss of deuterium atoms.[7]
Q3: How can I determine if my deuterated internal standard is undergoing in-source instability?
Several signs may indicate in-source instability:
-
Loss of Signal Intensity: A gradual decrease in the signal intensity of the deuterated standard over an analytical run.[3]
-
Appearance of Unlabeled Analyte Signal: An increase in the signal corresponding to the unlabeled analyte, even in blank samples spiked only with the deuterated standard.
-
Poor Reproducibility: Inconsistent peak area ratios between the analyte and the internal standard across multiple injections.
-
Altered Isotopic Profile: A change in the expected isotopic distribution of the deuterated compound in the mass spectrum.
Q4: What are the best practices for selecting a stable deuterated internal standard?
To minimize the risk of in-source instability, consider the following when selecting a deuterated standard:
-
Labeling Position: Choose standards where deuterium atoms are located on stable, non-exchangeable positions, such as aromatic rings or carbon atoms not adjacent to heteroatoms.[3]
-
Degree of Deuteration: While a sufficient mass shift is necessary, an excessive number of deuterium labels can sometimes increase the likelihood of exchange or affect chromatographic behavior.
-
Purity: Ensure the chemical and isotopic purity of the standard to avoid interference from unlabeled analyte.[8]
Troubleshooting Guides
This section provides step-by-step guidance for identifying and resolving common issues related to the in-source instability of deuterated compounds.
Guide 1: Investigating and Mitigating Poor Peak Shape and Signal Loss
Problem: You observe poor peak shape (e.g., tailing, fronting, splitting) or a significant loss in signal intensity for your deuterated internal standard.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| In-source H/D Exchange | 1. Optimize Ion Source Parameters: Methodically reduce the ion source temperature and cone voltage to find the optimal balance between signal intensity and stability.[7][9] 2. Modify Mobile Phase: If possible, adjust the mobile phase pH to a range of 2.5-7 where exchange is minimized.[4] Consider using aprotic solvents if compatible with your chromatography. |
| Co-eluting Interferences | 1. Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or column to separate the internal standard from interfering matrix components.[3] |
| Standard Degradation | 1. Assess Stability: Prepare fresh standards and samples to rule out degradation during storage or sample preparation.[8] |
| Matrix Effects | 1. Perform Matrix Effect Evaluation: Conduct a post-extraction spike experiment to determine if ion suppression or enhancement is occurring.[3][8] 2. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3] |
Guide 2: Addressing Inaccurate Quantification and High Variability
Problem: You are experiencing inaccurate quantitative results or high variability in the analyte-to-internal standard peak area ratio.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Differential In-source Behavior | 1. Systematic Parameter Optimization: Infuse a solution of both the analyte and the deuterated standard and systematically optimize ESI source parameters (e.g., spray voltage, drying gas temperature and flow, cone voltage).[9] |
| Chromatographic Shift (Isotope Effect) | 1. Optimize Chromatography: Adjust the chromatographic method to minimize the retention time difference between the analyte and the deuterated standard.[9] 2. Consider Alternative Labeled Standards: If the isotope effect is significant and impacts data quality, consider using a ¹³C or ¹⁵N labeled standard.[9] |
| Contamination of Internal Standard | 1. Verify Isotopic Purity: Use high-resolution mass spectrometry (HRMS) to confirm the isotopic purity of the deuterated standard.[8] |
Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters
Objective: To determine the optimal electrospray ionization (ESI) source parameters that maximize the signal intensity of the deuterated compound while minimizing in-source fragmentation and deuterium exchange.
Methodology:
-
Prepare Infusion Solution: Create a solution containing both the analyte and the deuterated internal standard in the analytical mobile phase at a concentration that provides a stable and detectable signal.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Parameter Optimization (One-Factor-at-a-Time):
-
Spray Voltage: Gradually increase the spray voltage until a stable ion current is achieved. Record the voltage that provides the highest and most stable signal.
-
Drying Gas Temperature and Flow: Sequentially optimize the drying gas temperature and flow rate, monitoring the signal intensity of both the analyte and the deuterated standard.
-
Cone Voltage (Fragmentor/Orifice Voltage): This is a critical parameter. Ramp the cone voltage from a low value (e.g., 20 V) to a higher value (e.g., 150 V) and record the signal intensity of the precursor ions and any significant fragment ions for both the analyte and the deuterated standard.[7][9]
-
-
Data Analysis: Plot the signal intensity of the precursor and fragment ions as a function of each parameter. Select the cone voltage that maximizes the precursor ion signal while minimizing fragmentation. The optimal settings for other parameters are those that provide the highest and most stable signal for the precursor ion.
Protocol 2: Assessment of Deuterium Back-Exchange in a Biological Matrix
Objective: To quantify the extent of deuterium loss from a deuterated internal standard when incubated in a biological matrix.
Methodology:
-
Sample Preparation:
-
Thaw a sufficient volume of blank biological matrix (e.g., plasma, urine) that has been pre-screened to be free of the analyte.
-
Spike the blank matrix with the deuterated internal standard to a known concentration representative of your assay.
-
-
Incubation:
-
Divide the spiked matrix into several aliquots.
-
Analyze one aliquot immediately (T=0).
-
Incubate the remaining aliquots at a specific temperature (e.g., room temperature or 37°C) for different durations (e.g., 1 hour, 4 hours, 24 hours).
-
-
Sample Processing: At each time point, process the sample using your established extraction procedure.
-
LC-MS/MS Analysis: Analyze all processed samples using your validated LC-MS/MS method. Monitor the signal intensity (peak area) for both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Interpretation: Compare the peak area of the unlabeled analyte in the incubated samples (T=1h, 4h, 24h) to the T=0 sample. A significant increase in the unlabeled analyte signal over time indicates that back-exchange is occurring.
Visualizations
Caption: Experimental workflow for optimizing ion source parameters.
Caption: Logical relationship between contributing factors and observed problems.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Quantification of Rilpivirine: Evaluating Deuterated and Other Internal Standards
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic drugs is a cornerstone of pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of methodologies for the quantification of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine (B1684574), with a focus on the use of deuterated internal standards versus alternative approaches.
While the specific internal standard (Z)-Rilpivirine-d4 as requested was not prominently found in the reviewed literature, this guide will focus on the widely used deuterated internal standard, Rilpivirine-d6, as well as other stable isotope-labeled and non-deuterated internal standards. This comparison will provide valuable insights into the accuracy and precision achievable with different analytical strategies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard. A SIL internal standard is a form of the analyte where one or more atoms have been replaced by their heavier isotopes (e.g., deuterium, carbon-13). This structural near-identity ensures that the internal standard co-elutes with the analyte and behaves similarly during sample extraction, ionization, and analysis, thereby effectively compensating for matrix effects and variability in the analytical process. This leads to superior accuracy and precision in the quantification of the target analyte.
Performance Comparison of Rilpivirine Quantification Methods
The following tables summarize the validation parameters of different LC-MS/MS methods for the quantification of Rilpivirine, highlighting the performance of various internal standards.
Table 1: Quantification of Rilpivirine using Deuterated Internal Standards
| Parameter | Method using Rilpivirine-d6[1][2] | Method using 13C-d4-Rilpivirine |
| Linearity Range | 0.5 - 200 ng/mL | 0.5 - 400 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal values | Within ±15% of nominal values |
| Intra-day Precision (%CV) | < 15% | ≤ 15.93% |
| Inter-day Precision (%CV) | < 15% | ≤ 15.93% |
| Mean Extraction Recovery (Rilpivirine) | 94.9% | Not explicitly stated |
| Mean Extraction Recovery (Internal Standard) | 99.9% | Not explicitly stated |
| IS-Normalized Matrix Factor | 0.98 - 1.02 | Not explicitly stated |
Table 2: Quantification of Rilpivirine using a Non-Deuterated Internal Standard
| Parameter | Method using Didanosine[3] |
| Linearity Range | 2 - 1000 ng/mL |
| Accuracy | Precise and Accurate |
| Precision (%CV) | Not specified |
| Mean Extraction Recovery (Rilpivirine) | 74% |
Table 3: Simultaneous Quantification of (E) and (Z)-Rilpivirine Isomers (without internal standard)
| Parameter | UHPLC Method[4][5][6] |
| Linearity Range | 0.05 - 2.0 µg/mL (for both isomers) |
| Accuracy (% Recovery) | 91.6% - 109.1% |
| Precision (%RSD) | < 2.0% |
| Limit of Quantification (LOQ) | 0.05 µg/mL (for both isomers) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Rilpivirine Quantification using Rilpivirine-d6 Internal Standard
This method is a widely adopted approach for the accurate quantification of Rilpivirine in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of human plasma, add a working solution of Rilpivirine-d6 as the internal standard.
-
Add 1 mL of an extraction solvent mixture of methyl-tert-butyl ether and diethyl ether (e.g., 80:20 v/v).
-
Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifuge at approximately 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., Gemini C18, 150 x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724)/methanol).
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
Protocol 2: Rilpivirine Quantification using Didanosine Internal Standard
This method provides an alternative using a non-deuterated internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of rat serum, add the internal standard solution (Didanosine).
-
Add an extraction solvent.
-
Vortex to mix and centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Column: A C18 column (e.g., Discovery C18, 50 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile, methanol, and 0.1% acetic acid in 5 mM ammonium acetate.
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Tandem mass spectrometry.
Protocol 3: Simultaneous Quantification of (E) and (Z)-Rilpivirine Isomers
This UHPLC method is designed for the separation and quantification of Rilpivirine and its Z-isomer.
1. Sample Preparation
-
Prepare standard and sample solutions in a suitable diluent (e.g., a mixture of acetonitrile and water).
2. UHPLC Analysis
-
Chromatographic Column: A high-resolution column suitable for isomer separation (e.g., Waters Acquity Ethylene Bridged Hybrid Shield RP18, 150 x 2.1 mm, 1.7 µm).[6]
-
Mobile Phase: A gradient elution using acetonitrile and an aqueous buffer (e.g., 0.05% formic acid in 10 mM ammonium formate).[6]
-
Detection: UV or mass spectrometry.
Visualizing the Workflow and Comparison
To better illustrate the experimental processes and the logical relationship between the choice of internal standard and the resulting data quality, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. Simultaneous quantification of (E) and (Z) isomers of rilpivirine and four degradation products in bulk and tablets by reversed-phase ultra-high-performance liquid chromatography and confirmation of all by molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vivekanandcollege.ac.in [vivekanandcollege.ac.in]
cross-validation of an LC-MS/MS assay for Rilpivirine with a deuterated standard
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of Rilpivirine (B1684574) in human plasma, utilizing a deuterated internal standard, against an alternative LC-MS method. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on bioanalytical method selection and implementation.
Introduction
Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to the treatment of HIV-1 infection.[1] Accurate and reliable quantification of Rilpivirine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. LC-MS/MS has emerged as the preferred method for this purpose due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard, such as Rilpivirine-d6, is the gold standard for correcting matrix effects and variability during sample processing and analysis.[1]
This guide details a robust LC-MS/MS method employing Rilpivirine-d6 and compares its performance characteristics with a conventional LC-MS method. The principles of cross-validation, as outlined by regulatory bodies like the FDA and EMA, are applied to assess the interchangeability of these methods.[2][3]
Experimental Protocols
Reference Method: LC-MS/MS with Deuterated Internal Standard
This method is adapted from a validated assay for the quantification of Rilpivirine in human plasma.[4][5]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of human plasma, add the deuterated internal standard (Rilpivirine-d6).
-
Perform liquid-liquid extraction using a mixture of methyl-tert-butyl ether and diethyl ether.[4]
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: Gemini C18 (150 x 4.6 mm, 5 µm)[4]
-
Mobile Phase: Isocratic elution with a suitable mixture of organic solvent (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with acetic acid).[6]
-
Flow Rate: 0.6 mL/min[6]
-
Run Time: Approximately 2.2 minutes[4]
3. Mass Spectrometric Conditions:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)[4]
-
Monitored Transitions:
Alternative Method: LC-MS
This method provides a more conventional approach for Rilpivirine quantification.[7]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Similar to the reference method, perform a liquid-liquid extraction from plasma. An alternative internal standard would be used if a deuterated one is not available.[7]
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column[7]
-
Mobile Phase: Gradient elution with a mixture of 0.1 mM EDTA in 0.1% acetic acid, acetonitrile, and methanol.[7]
3. Mass Spectrometric Conditions:
-
Instrument: Single quadrupole mass spectrometer
-
Ionization Mode: ESI+
-
Monitored Ions:
Data Presentation: Performance Comparison
The following tables summarize the validation parameters for the reference LC-MS/MS method and the alternative LC-MS method.
Table 1: Method Validation Parameters
| Parameter | Reference LC-MS/MS Method (with Rilpivirine-d6) | Alternative LC-MS Method |
| Linearity Range | 0.5 - 200 ng/mL[4][5] | 18 - 715 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[4] | 18 ng/mL[7] |
| Mean Extraction Recovery (Rilpivirine) | 94.9%[4][5] | > 82.0%[7] |
| Mean Extraction Recovery (Internal Standard) | 99.9% (Rilpivirine-d6)[4][5] | Not specified |
| Precision (%CV) | < 15%[4] | < 3.3% (Intra- and Inter-day)[7] |
| Accuracy (%Bias) | Within ±15%[4] | 100.0% to 100.6% (Average)[7] |
| Matrix Effect | IS-normalized matrix factors: 0.98 - 1.02[4][5] | Not specified |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS assay of Rilpivirine.
Caption: Logical flow of a cross-validation study.
Discussion and Conclusion
The presented LC-MS/MS method using a deuterated internal standard demonstrates high sensitivity, with an LLOQ of 0.5 ng/mL, making it suitable for pharmacokinetic studies where low concentrations of Rilpivirine are expected.[4] The excellent recovery and minimal matrix effects, as indicated by the IS-normalized matrix factors, highlight the robustness and reliability of this assay.[4][5] The use of a stable isotope-labeled internal standard is a key advantage as it effectively compensates for variations in extraction efficiency and instrument response.[1]
The alternative LC-MS method, while also demonstrating acceptable precision and accuracy within its validated range, has a significantly higher LLOQ of 18 ng/mL.[7] This may limit its applicability in studies requiring the quantification of lower Rilpivirine concentrations. While the recovery is good, the absence of a deuterated internal standard might make it more susceptible to matrix effects, which could impact accuracy in diverse patient populations.
A formal cross-validation would involve analyzing the same set of quality control and incurred study samples using both methods.[2] The results would then be statistically compared to ensure that the alternative method provides comparable data to the reference method. As per regulatory guidelines, the difference between the values obtained from the two methods should be within a predefined acceptance criterion (e.g., ±20%) for a significant portion of the samples (e.g., at least 67%).[3]
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Linearity and Limit of Detection of Rilpivirine Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Rilpivirine (B1684574), a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. The focus is on two critical performance characteristics: linearity and the limit of detection (LOD). The data presented is compiled from peer-reviewed studies and is intended to assist researchers in selecting the most appropriate assay for their specific needs, whether for pharmacokinetic studies, therapeutic drug monitoring, or quality control of pharmaceutical formulations.
Comparative Performance of Rilpivirine Assays
The quantification of Rilpivirine in biological matrices and pharmaceutical dosage forms is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection. LC-MS/MS methods generally offer higher sensitivity and selectivity, making them ideal for bioanalytical applications where low concentrations are expected. HPLC-UV methods, while typically less sensitive, are robust, cost-effective, and well-suited for the analysis of bulk drug and pharmaceutical formulations.
The following table summarizes the linearity and detection limits of several published methods for Rilpivirine quantification.
| Analytical Technique | Matrix/Sample Type | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| LC-MS/MS | Human Plasma | 0.5 - 200 | > 0.99 | Not Reported | 0.5 | [1] |
| LC-MS/MS | Rat Serum | 2 - 1000 | ≥ 0.99 | Not Reported | 2 | [2] |
| LC-MS/MS | Dried Blood Spots | 2 - 2500 | Not Reported | Not Reported | 2 | [3] |
| LC-MS/MS | Rabbit Plasma | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| LC-MS/MS | Active Pharmaceutical Ingredient | 0.03 - 0.14 µg/mL (30 - 140 ng/mL) | 0.9997 | Not Reported | 10.7836 pg/mL (0.01078 ng/mL) | [5] |
| RP-HPLC | Bulk and Pharmaceutical Dosage Form | 10 - 50 µg/mL (10,000 - 50,000 ng/mL) | > 0.999 | 2.98 µg/mL (2980 ng/mL) | 9.98 µg/mL (9980 ng/mL) | [6] |
| RP-HPLC | Pharmaceutical Dosage Form | 40 - 60 µg/mL (40,000 - 60,000 ng/mL) | 0.999 | 2.35 µg/mL (2350 ng/mL) | 7.13 µg/mL (7130 ng/mL) | |
| RP-HPLC | Bulk Drug and Tablet | 10 - 50 µg/mL (10,000 - 50,000 ng/mL) | Not Reported | 0.005 µg/mL (5 ng/mL) | 0.17 µg/mL (170 ng/mL) | [7] |
| RP-HPLC | Pharmaceutical Formulation | 12.50 - 37.50 ppm (12,500 - 37,500 ng/mL) | 0.999 | 0.2 µg/mL (200 ng/mL) | 0.6 µg/mL (600 ng/mL) | [8] |
| RP-HPLC | Active Pharmaceutical Ingredient | 30 - 450 µg/mL (30,000 - 450,000 ng/mL) | 0.999 | 0.375 µg/mL (375 ng/mL) | 1.238 µg/mL (1238 ng/mL) | [9] |
| RP-HPLC | Bulk and Tablet | 18 - 42 µg/mL (18,000 - 42,000 ng/mL) | 0.999 | 0.8 µg/mL (800 ng/mL) | 2.4 µg/mL (2400 ng/mL) | [10] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the comparison table.
LC-MS/MS Method for Rilpivirine in Human Plasma[1]
-
Sample Preparation: Liquid-liquid extraction was performed on 50 μL of human plasma using a mixture of methyl-tert-butyl ether and diethyl ether. Rilpivirine-d6 was used as an internal standard.
-
Chromatographic Conditions:
-
Column: Gemini C18 (150 × 4.6 mm, 5 µm)
-
Mobile Phase: Not specified in the abstract.
-
Flow Rate: Not specified in the abstract.
-
Run Time: 2.2 minutes
-
-
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ionization
-
Monitored Transitions: Precursor to product ion transitions of m/z 367.1 → 128.0 for Rilpivirine and m/z 373.2 → 134.2 for the internal standard.
-
RP-HPLC Method for Rilpivirine in Bulk and Pharmaceutical Dosage Form[6]
-
Sample Preparation: Standard and sample solutions were prepared to a concentration of 30 µg/mL.
-
Chromatographic Conditions:
-
Column: XTerra RP 8 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of Phosphate buffer and Acetonitrile (40:60 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 282 nm.
-
Injection Volume: 20 µL
-
RP-HPLC Method for Rilpivirine in Pharmaceutical Dosage Form[7]
-
Sample Preparation: A stock solution of Rilpivirine (500 µg/mL) was prepared by dissolving 5 mg of the drug in 10 mL of diluent with sonication. This was further diluted to 50 µg/mL.
-
Chromatographic Conditions:
-
Column: Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µ)
-
Mobile Phase: Buffer: Acetonitrile (20:80 v/v).
-
Flow Rate: 1 mL/min
-
Detection: UV at 304 nm.
-
Workflow for Assessing Linearity and Limit of Detection
The following diagram illustrates the general workflow for establishing the linearity and limit of detection of a bioanalytical or pharmaceutical assay for Rilpivirine. This process is a critical component of method validation and ensures the reliability of the obtained quantitative data.
This guide highlights the versatility of analytical methodologies available for Rilpivirine analysis. The choice of method should be guided by the specific requirements of the study, including the expected concentration range of the analyte, the nature of the sample matrix, and the available instrumentation. For trace-level quantification in biological fluids, LC-MS/MS is the method of choice, while for routine quality control of pharmaceutical products, HPLC-UV provides a reliable and economical alternative.
References
- 1. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Development and validation of a liquid chromatographic-tandem mass spectrometric assay for the quantification of cabotegravir and rilpivirine from dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijbpas.com [ijbpas.com]
- 9. researchgate.net [researchgate.net]
- 10. A NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF DOLUTEGRAVIR АND RILPIVIRINE IN A BULK AND TABLET BY RP-HPLC [zenodo.org]
comparative analysis of different internal standards for Rilpivirine quantification
A Comparative Guide to Internal Standards for Rilpivirine (B1684574) Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the non-nucleoside reverse transcriptase inhibitor Rilpivirine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in the treatment of HIV-1 infection.[1][2] The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3] This guide provides a comparative analysis of different internal standards used for Rilpivirine quantification, supported by experimental data and detailed methodologies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative mass spectrometry.[4] These compounds are chemically identical to the analyte, with the only difference being the presence of heavy isotopes. This near-identical physicochemical behavior ensures they co-elute and experience similar ionization effects, effectively compensating for variations during sample preparation, matrix effects, and instrument response fluctuations.[3][4] For Rilpivirine, the deuterated analogue Rilpivirine-d6 is the most commonly used and preferred SIL IS.[1][2][3][5]
Comparative Analysis of Internal Standards
While Rilpivirine-d6 is the preferred internal standard, other compounds, such as structural analogues, have also been employed. This section compares the performance of Rilpivirine-d6 with other reported internal standards.
Table 1: Performance Comparison of Internal Standards for Rilpivirine Quantification
| Internal Standard | Type | Linearity Range (ng/mL) | Mean Extraction Recovery (%) | Matrix | Key Advantages | Key Disadvantages |
| Rilpivirine-d6 | Stable Isotope-Labeled | 0.5 - 200[2][5] | Rilpivirine: 94.9, IS: 99.9[2][5] | Human Plasma[1][2][5] | High accuracy and precision, compensates for matrix effects and variability.[1][3][4] | Higher cost compared to structural analogues. |
| Didanosine | Structural Analogue | 2 - 1000[6] | Rilpivirine: ~74[4][6] | Rat Serum[4][6] | Lower cost, commercially available. | Different physicochemical properties may lead to inadequate compensation for matrix effects.[7] |
| Nevirapine | Structural Analogue | 0.51 - 200[2] | >69.5[2] | Human Plasma[2] | Lower cost. | Potential for different extraction recovery and ionization efficiency compared to Rilpivirine.[7] |
| Verapamil | Structural Analogue | 100 - 1000[8] | Not specified | Rabbit Plasma[8] | Lower cost. | Significant structural difference may not adequately mimic Rilpivirine's behavior. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following are representative experimental protocols for Rilpivirine quantification using different internal standards.
Protocol 1: Rilpivirine Quantification using Rilpivirine-d6 as Internal Standard [3][5]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of human plasma, add 25 µL of Rilpivirine-d6 working solution.
-
Add a mixture of methyl-tert-butyl ether and diethyl ether.
-
Vortex and centrifuge.
-
Evaporate the organic layer and reconstitute the residue.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Protocol 2: Rilpivirine Quantification using Didanosine as Internal Standard [4][6]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of rat serum, add the Didanosine internal standard solution.
-
Perform liquid-liquid extraction.
-
Evaporate the organic layer.
-
Reconstitute the residue.
-
-
Chromatographic Conditions:
-
Column: Discovery C18 (50 x 4.6 mm, 5 µm)[6]
-
Mobile Phase: Acetonitrile, methanol, and 0.1% acetic acid in 5 mM ammonium (B1175870) acetate[6]
-
Flow Rate: 0.6 mL/min[6]
-
-
Mass Spectrometric Detection:
-
Parameters to be optimized for Rilpivirine and Didanosine.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantification of Rilpivirine in a biological matrix using an internal standard.
Caption: General workflow for Rilpivirine quantification using LC-MS/MS.
Conclusion
The selection of an appropriate internal standard is paramount for the accurate and precise quantification of Rilpivirine. The experimental evidence strongly supports the use of the stable isotope-labeled internal standard, Rilpivirine-d6, as the gold standard.[3] Its ability to closely mimic the behavior of Rilpivirine throughout the analytical process leads to more reliable data, which is essential for clinical and bioequivalence studies.[3][5] While structural analogues like Didanosine and Nevirapine offer a lower-cost alternative, they may introduce variability that can compromise data quality.[7] Therefore, for the most robust and accurate results in Rilpivirine bioanalysis, Rilpivirine-d6 is the recommended internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. benchchem.com [benchchem.com]
- 8. rjptonline.org [rjptonline.org]
Stability Under Stress: A Comparative Analysis of (Z)-Rilpivirine Under Forced Degradation Conditions
Comparative Stability Data
The stability of Rilpivirine has been evaluated under several stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the percentage of degradation observed under acidic, basic, oxidative, thermal, and photolytic stress.
| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 80°C | ~5.96 | RLP Amide A, RLP Amide B |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 80°C | ~4.79 | RLP Amide A, RLP Amide B |
| Oxidative | 3% H₂O₂ | 24 hours | Ambient | ~4.35 | Not specified |
| Thermal | Dry Heat | 6 hours | 105°C | ~3.27 | Minor degradation product at RRT 1.33 |
| Photolytic | Xenon Arc Lamp | 7 days | Ambient | ~2.36 | Z-RLP |
| Neutral Hydrolysis | Water | 6 hours | 60°C | ~0.99 | Not specified |
Note: The degradation percentages are derived from studies on Rilpivirine and are presented here as a proxy for the expected stability of (Z)-Rilpivirine-d4. RLP refers to Rilpivirine. RRT is the Relative Retention Time in chromatographic analysis.
Experimental Protocols
The following are detailed methodologies for the key forced degradation experiments performed on Rilpivirine.
Acidic, Basic, and Neutral Hydrolysis
-
Preparation of Stock Solution: A stock solution of Rilpivirine HCl is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis: The stock solution is treated with 0.1 M hydrochloric acid and refluxed at 80°C for 8 hours.
-
Base Hydrolysis: The stock solution is treated with 0.1 M sodium hydroxide (B78521) and refluxed at 80°C for 8 hours.
-
Neutral Hydrolysis: The stock solution is refluxed in water at 60°C for 6 hours.[1]
-
Sample Analysis: After the specified exposure time, the solutions are cooled, neutralized (in the case of acid and base hydrolysis), and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.[2][3]
Oxidative Degradation
-
Procedure: The Rilpivirine HCl stock solution is treated with 3% hydrogen peroxide and kept at room temperature for 24 hours.
-
Sample Analysis: The resulting solution is diluted to an appropriate concentration and analyzed by HPLC.[1]
Thermal Degradation
-
Procedure: Rilpivirine HCl powder is subjected to dry heat in an oven at 105°C for 6 hours.[1]
-
Sample Analysis: After exposure, the powder is dissolved in a suitable solvent, diluted, and analyzed by HPLC.
Photolytic Degradation
-
Procedure: A solution of Rilpivirine HCl is exposed to light from a xenon arc lamp for 7 days. A control sample is kept in the dark under the same conditions.
-
Sample Analysis: The exposed and control samples are diluted and analyzed by HPLC to determine the extent of photodegradation.[3]
Analytical Method for Degradation Products
A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically employed for the analysis of Rilpivirine and its degradation products.[2][4]
-
Column: Agilent Zorbax Eclipse XDB C18 (150x2.1mm, 1.8µm) or similar.[3][5][6]
-
Mobile Phase: A gradient mixture of a buffer (e.g., 0.3% v/v perchloric acid in water, pH 3.0) and an organic solvent like acetonitrile.[3]
-
Flow Rate: 0.55 mL/min.[3]
-
Column Temperature: 55°C.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the forced degradation studies of (Z)-Rilpivirine.
Caption: Forced degradation workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ijrar.org [ijrar.org]
- 3. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijpbs.com [ijpbs.com]
- 5. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
Evaluating the Robustness of Analytical Methods for Rilpivirine: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical methods is paramount. This guide provides a comparative overview of the robustness of analytical methods for the quantitative analysis of Rilpivirine, with a focus on the principles applicable to its deuterated internal standard, (Z)-Rilpivirine-d4. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, is a critical component of method validation, ensuring its performance during routine use.
Comparison of Analytical Methods
The primary analytical methods employed for the quantification of Rilpivirine in pharmaceutical formulations and biological matrices are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific robustness data for an analytical method using this compound as an internal standard is not detailed in publicly available literature, the robustness of methods for the parent compound, Rilpivirine, provides a strong indication of the expected performance. The deuterated standard is primarily used in LC-MS/MS methods to improve precision and accuracy.
The robustness of these methods is typically evaluated by intentionally varying critical parameters and observing the effect on the analytical results, such as peak area, retention time, and calculated concentration.
| Parameter Varied | RP-HPLC Method | LC-MS/MS Method |
| Mobile Phase Composition | Small changes in the ratio of organic solvent to buffer (e.g., ± 2-5%) are introduced. | Variations in the mobile phase composition are tested to ensure consistent ionization and chromatographic separation. |
| pH of Mobile Phase Buffer | The pH is typically varied by ± 0.1 to 0.2 units. | Crucial for ensuring consistent analyte ionization and retention time. |
| Flow Rate | The flow rate is altered by a small margin, for instance, ± 0.1 mL/min. | Variations can affect retention time and peak shape. |
| Column Temperature | The temperature is adjusted by ± 2-5 °C. | Can influence peak shape and retention time. |
| Wavelength of Detection | For UV detectors, the wavelength is varied by ± 2-5 nm. | Not directly applicable for MS detection, but source parameters may be varied. |
Forced degradation studies are also a key aspect of evaluating method robustness, as they demonstrate the method's ability to separate the analyte from its degradation products, thus proving its stability-indicating nature. Studies on Rilpivirine have shown that it degrades under acidic, basic, oxidative, and photolytic conditions.[1][2][3][4] A robust analytical method will be able to resolve Rilpivirine from its various degradation products, including the Z-isomer.[2][5]
Experimental Protocols
Below are generalized experimental protocols for evaluating the robustness of an analytical method for Rilpivirine.
1. Robustness Testing for an RP-HPLC Method
-
Objective: To assess the reliability of the HPLC method with respect to small variations in its parameters.
-
Procedure:
-
Prepare a standard solution of Rilpivirine and a sample solution from a pharmaceutical dosage form.
-
Establish the nominal chromatographic conditions (e.g., mobile phase composition, flow rate, column temperature, and detection wavelength).
-
Systematically vary one parameter at a time while keeping others constant. For example:
-
Flow Rate: Analyze the sample at flow rates of 0.9, 1.0, and 1.1 mL/min.
-
Mobile Phase Composition: Vary the percentage of the organic solvent by ±2%.
-
pH of the Buffer: Adjust the pH of the aqueous component of the mobile phase by ±0.2 units.
-
Column Temperature: Set the column oven temperature to 28°C, 30°C, and 32°C.
-
-
Inject the standard and sample solutions for each condition in replicate.
-
Record the retention time, peak area, tailing factor, and theoretical plates.
-
Calculate the assay results and compare them to the results obtained under nominal conditions. The method is considered robust if the results remain within acceptable limits (e.g., %RSD < 2%).[6]
-
2. Forced Degradation Studies
-
Objective: To demonstrate the stability-indicating capability of the analytical method.
-
Procedure:
-
Expose Rilpivirine bulk drug or a solution to various stress conditions as per ICH guidelines:
-
Acid Hydrolysis: Treat with 0.1N HCl at 60°C for a specified duration.
-
Base Hydrolysis: Treat with 0.1N NaOH at 60°C.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid drug at 105°C for several hours.[3]
-
Photolytic Degradation: Expose the drug solution to UV light.
-
-
Analyze the stressed samples using the analytical method.
-
Evaluate the chromatograms for the appearance of degradation peaks and the resolution between the main Rilpivirine peak and any degradant peaks. The peak purity of the Rilpivirine peak should also be assessed.[2]
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for evaluating the robustness of an analytical method.
References
- 1. ijrar.org [ijrar.org]
- 2. Analysis of Forced Degradation Products in Rilpivirine using RP-HPLC and Peak Purity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. rjptonline.org [rjptonline.org]
- 6. ijisrt.com [ijisrt.com]
The Gold Standard: A Comparative Guide to (Z)-Rilpivirine-d4 versus Non-Deuterated Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of precise and reliable quantification of (Z)-Rilpivirine in biological matrices, the choice of an appropriate internal standard (IS) is a critical determinant of assay performance. This guide provides an objective, data-driven comparison between the deuterated internal standard, (Z)-Rilpivirine-d4, and commonly used non-deuterated internal standards. The evidence presented underscores the superiority of stable isotope-labeled standards in mitigating analytical variability and ensuring the integrity of pharmacokinetic and bioequivalence studies.
Executive Summary: The Deuteration Advantage
Internal standards are indispensable in liquid chromatography-mass spectrometry (LC-MS) assays to correct for variations arising from sample preparation, injection volume inconsistencies, and matrix effects.[1] The ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely considered the gold standard in bioanalysis.[3] This is because they are structurally identical to the analyte, with the only difference being the substitution of hydrogen atoms with deuterium.[4] This subtle modification in mass allows for differentiation by the mass spectrometer while preserving nearly identical extraction recovery, chromatographic retention time, and ionization efficiency.[5]
In contrast, non-deuterated internal standards, typically structural analogs, possess different chemical structures. These structural dissimilarities can lead to variations in their analytical behavior compared to the analyte, potentially compromising the accuracy and precision of the assay.[4]
Quantitative Performance Comparison
The superiority of a deuterated internal standard is most evident in its ability to compensate for matrix effects and improve data quality. The following table summarizes key performance parameters from bioanalytical methods for Rilpivirine (B1684574), comparing the use of a deuterated internal standard with a non-deuterated structural analog.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (e.g., Didanosine) |
| Linearity Range (ng/mL) | 0.5 - 200[6] | 2 - 1000 |
| Accuracy (% Bias) | Within ±15% of nominal values[6] | Reported as "Precise and Accurate" |
| Precision (%CV) | < 15%[6] | Not specified |
| Mean Extraction Recovery (Analyte) | ~95%[6] | 74% |
| Mean Extraction Recovery (IS) | ~99%[6] | Not specified |
| IS-Normalized Matrix Factor | 0.98 - 1.02[6] | Potential for significant ion suppression/enhancement |
Experimental Protocols
To objectively assess the performance of this compound against a non-deuterated internal standard, a rigorous bioanalytical method validation should be conducted. Below are representative experimental protocols for the quantification of Rilpivirine in human plasma.
Method 1: Using this compound as Internal Standard
This protocol is based on a validated LC-MS/MS method for the quantification of Rilpivirine in human plasma.[6]
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Rilpivirine and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Rilpivirine stock solution to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound at a suitable concentration.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of human plasma, add 25 µL of the this compound working solution and vortex.
-
Add 1 mL of an extraction solvent mixture of methyl-tert-butyl ether and diethyl ether.[3]
-
Vortex for 10 minutes and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Chromatographic Column: Gemini C18 (150 x 4.6 mm, 5 µm)[6]
-
Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) buffer and an organic solvent like acetonitrile (B52724) or methanol.[3]
-
Flow Rate: 0.5 - 1.0 mL/min[7]
-
Ionization Mode: Positive electrospray ionization (ESI+)[6]
-
Monitored Transitions:
Method 2: Using a Non-Deuterated Internal Standard (Didanosine)
This protocol is based on a method developed for Rilpivirine quantification using Didanosine as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Rilpivirine and Didanosine in a suitable solvent.
-
Prepare serial dilutions of the Rilpivirine stock solution for calibration standards and QCs.
-
Prepare a working solution of Didanosine.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of rat serum, add the Didanosine internal standard solution.
-
Perform liquid-liquid extraction.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue for analysis.[8]
3. LC-MS/MS Conditions:
-
Chromatographic Column: Discovery C18 (50 x 4.6 mm, 5 µm)[8]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, methanol, and 0.1% acetic acid in 5 mM ammonium acetate.
-
Flow Rate: 0.6 mL/min
Mandatory Visualizations
Rilpivirine's Mechanism of Action
Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Its primary mechanism of action involves binding to the allosteric site of the HIV-1 reverse transcriptase enzyme, leading to a conformational change that inhibits its function and prevents viral replication.[2][9]
Caption: Mechanism of action of (Z)-Rilpivirine.
Bioanalytical Workflow Comparison
The following diagram illustrates the key stages of a bioanalytical workflow and highlights how a deuterated internal standard provides more accurate compensation for analytical variability compared to a non-deuterated one.
Caption: Bioanalytical workflow with different internal standards.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. The near-identical physicochemical properties of this compound to the parent drug ensure that it effectively tracks the analyte through sample preparation and analysis, providing superior compensation for matrix effects and other sources of variability. The experimental data and established validation protocols strongly advocate for the use of this compound as the preferred internal standard for the accurate and precise quantification of (Z)-Rilpivirine in biological matrices, thereby ensuring the generation of high-quality, reliable data for pivotal drug development decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Rilpivirine Hydrochloride? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of (Z)-Rilpivirine-d4: A Comprehensive Guide for Laboratory Professionals
Disclaimer: The toxicological properties of (Z)-Rilpivirine-d4 have not been fully investigated. Therefore, it must be handled as a hazardous substance.[1] The non-deuterated form, Rilpivirine, is classified as harmful and an environmental hazard.[1] This guide provides essential safety and logistical information for the proper disposal of this compound. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate Personal Protective Equipment (PPE). Standard laboratory PPE for handling potent compounds should be used, including but not limited to:
-
Eye Protection: Safety glasses or chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be worn.
Work should always be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
Hazard Profile of Rilpivirine (Parent Compound)
The following table summarizes the known hazards of the parent compound, Rilpivirine, which should be considered when handling its deuterated form.
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] |
| Aquatic Hazard (Acute) | H400 | Very toxic to aquatic life.[1][3] |
| Aquatic Hazard (Chronic) | H410 | Very toxic to aquatic life with long-lasting effects.[1][3] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste management company, typically involving incineration.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [1][4]
1. Waste Identification and Segregation:
All materials that have come into contact with this compound must be treated as hazardous waste.[1] This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, syringes).
-
Contaminated PPE (e.g., gloves, disposable lab coats).[1]
Segregate the waste into the following streams:
-
Solid Waste: Place pure this compound and other contaminated solids into a dedicated, sealable, and durable hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.[1] If the compound is dissolved in a flammable solvent, the container must be appropriate for flammable liquid waste.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container.[1]
2. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Environmental Hazard").[1]
-
Storage: Store sealed waste containers in a designated and secure secondary containment area.[1][5] This area should be clearly marked as a hazardous waste accumulation site and should be away from incompatible materials.[1][5]
3. Final Disposal:
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified environmental waste management service.[1] Do not attempt to treat the chemical waste on-site unless you are trained and certified to do so.[1]
-
Documentation: Maintain a detailed record of the generation, storage, and disposal of the hazardous waste as required by local and national regulations (e.g., Environmental Protection Agency - EPA).[1]
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling (Z)-Rilpivirine-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for (Z)-Rilpivirine-d4.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear two layers of impervious disposable gloves (e.g., Nitrile). | To prevent skin contact, as the compound is harmful upon dermal absorption.[4] |
| Eye/Face Protection | Wear safety glasses with side shields or chemical safety goggles. | To protect against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent inhalation of the compound, which is classified as harmful if inhaled.[1][3] |
| Skin and Body Protection | Wear a lab coat or impervious protective clothing. Consider disposable clothing for extensive handling. | To minimize skin contact and contamination of personal clothing.[2][4] |
Operational Handling Plan
Adherence to a strict operational plan minimizes the risk of exposure and environmental release.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a fume hood or under local exhaust ventilation.[2]
-
Ensure a safety shower and eyewash station are readily accessible.[3]
2. Handling Procedures:
-
Avoid generating dust.
-
Ground and bond all bulk transfer equipment to prevent static discharge.[4]
-
Wash hands thoroughly after handling and before leaving the laboratory.[2]
-
Remove contaminated clothing and wash it before reuse.[2]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][5]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][5]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Call a poison control center or doctor immediately.[2][3] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination, especially given the high aquatic toxicity of Rilpivirine.
-
Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a designated, labeled, and sealed container.
-
Deuterated Compound Consideration: Deuterated compounds are valuable.[6] Some suppliers and recycling companies may accept deuterated waste for recycling and refining.[6][7][8] Contact your supplier or a specialized waste disposal company to inquire about recycling programs for deuterated materials.
-
Disposal Method: If recycling is not an option, dispose of the chemical waste through a licensed hazardous waste disposal company. Do not allow the substance to enter drains or waterways.[3]
Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. biosynth.com [biosynth.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 6. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 7. esemag.com [esemag.com]
- 8. Heavy water recycling for producing deuterium compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
